Product packaging for SDM25N hydrochloride(Cat. No.:)

SDM25N hydrochloride

Cat. No.: B1681699
M. Wt: 451.0 g/mol
InChI Key: QLLCUVACGPLGAX-XXCZMEBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDM25N hydrochloride is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN2O3 B1681699 SDM25N hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3.ClH/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22;/h3-8,20,24,27,29-30H,1,9-13H2,2H3;1H/t20?,24-,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLCUVACGPLGAX-XXCZMEBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SDM25N Hydrochloride: A Technical Guide on its Anti-Dengue Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dengue virus (DENV) infection is a significant global health concern with no approved antiviral therapies currently available. The viral non-structural protein 4B (NS4B) has emerged as a promising target for the development of direct-acting antivirals. This technical guide provides a comprehensive overview of SDM25N hydrochloride, a δ-opioid receptor antagonist identified as a potent inhibitor of Dengue virus replication. This document details the mechanism of action of SDM25N, its known antiviral activity, and the experimental protocols relevant to its study. The information is intended to support further research and development of NS4B-targeting antiviral compounds.

Introduction to this compound

This compound is a small molecule that was initially characterized as a δ-opioid receptor antagonist.[1][2] Subsequent high-throughput screening of a library of drug-like small molecules, the NIH Clinical Collection (NCC), identified SDM25N as a potent inhibitor of Dengue virus serotype 2 (DENV2) replication.[1][2] Its antiviral activity is independent of its opioid receptor antagonism and is instead mediated through the targeting of the viral NS4B protein.[1][3]

Mechanism of Action

The primary mechanism of action of SDM25N as a Dengue virus inhibitor is the restriction of viral genomic RNA replication.[1][2] This was determined through studies utilizing a subgenomic replicon system, which demonstrated that SDM25N does not inhibit the initial translation of the viral genome but rather a subsequent step in the replication cycle.[1]

The direct or indirect target of SDM25N is the viral non-structural protein 4B (NS4B).[1][2] NS4B is an integral membrane protein that is a critical component of the viral replication complex. It is involved in the rearrangement of intracellular membranes to form replication organelles and interacts with other viral proteins, such as NS3, to facilitate RNA synthesis. By targeting NS4B, SDM25N disrupts the function of the replication complex, thereby halting the amplification of the viral genome.

Signaling Pathway of DENV Replication and SDM25N Inhibition

DENV_Replication_Inhibition cluster_host_cell Host Cell Cytoplasm DENV Dengue Virus Viral_RNA Viral Genomic RNA DENV->Viral_RNA Entry & Uncoating Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS4B) Polyprotein->Replication_Complex Processing & Assembly New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA RNA Replication New_Virions New Virions New_Viral_RNA->New_Virions Assembly & Release SDM25N SDM25N Hydrochloride SDM25N->Replication_Complex Inhibits

Caption: Proposed mechanism of this compound in inhibiting Dengue virus replication.

Quantitative Antiviral Data

The following tables summarize the known quantitative data for this compound. It is important to note that specific EC50, CC50, and Selectivity Index values from the primary literature are not publicly available in the abstracts.

Table 1: Antiviral Activity of this compound against Dengue Virus

CompoundVirus SerotypeCell LineActivityReference
This compoundDENV2HeLaAntiviral activity observed[1][2]
This compoundDENV2BHK-21Antiviral activity observed[1][2]
This compoundDENV2C6/36No antiviral activity[1][2]

Table 2: Cytotoxicity and Efficacy of this compound

CompoundParameterValueCell LineReference
This compoundEC50 (50% Effective Concentration)Not reported in abstractHeLa, BHK-21[2]
This compoundCC50 (50% Cytotoxic Concentration)Not reported in abstractHeLa, BHK-21-
This compoundSI (Selectivity Index = CC50/EC50)Not reported in abstractHeLa, BHK-21-

Resistance Profile

Studies have identified specific amino acid substitutions in the DENV NS4B protein that confer resistance to SDM25N, further validating NS4B as the target of the compound.

Table 3: this compound Resistance Mutations in DENV NS4B

MutationConferring CompoundCross-ResistanceReference
F164LSDM25NNot specified[1][2]
P104LNITD-618SDM25N[1][2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the antiviral activity of this compound. These are based on standard virological and cell biology techniques, as the detailed protocols from the primary study by van Cleef et al. (2013) are not fully available.

DENV Subgenomic Replicon Assay

This assay is used to specifically measure the effect of a compound on viral RNA replication, independent of viral entry and assembly.

Protocol:

  • Cell Culture: Plate HeLa or BHK-21 cells in 96-well plates and grow to 80-90% confluency.

  • Replicon RNA Transfection: Synthesize DENV2 subgenomic replicon RNA (encoding a reporter gene like luciferase) in vitro. Transfect the replicon RNA into the cells using a suitable transfection reagent (e.g., lipofectamine).

  • Compound Treatment: Immediately after transfection, add serial dilutions of this compound to the cell culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Experimental Workflow for DENV Subgenomic Replicon Assay

Replicon_Assay_Workflow Start Start: Plate Cells (HeLa or BHK-21) Transfect Transfect with DENV2 Replicon RNA Start->Transfect Treat Treat with Serial Dilutions of SDM25N Transfect->Treat Incubate Incubate for 48-72h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (Calculate EC50) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for a Dengue virus subgenomic replicon assay.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.

Protocol:

  • Cell Culture: Plate HeLa or BHK-21 cells in 96-well plates at a suitable density.

  • Compound Treatment: Add serial dilutions of this compound to the cell culture medium. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay like CellTiter-Blue) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the compound concentration to determine the CC50 value.

Generation of Resistant Mutants

This protocol is used to identify the viral target of an antiviral compound by selecting for and sequencing resistant viral variants.

Protocol:

  • Virus Propagation: Infect a permissive cell line (e.g., HeLa or BHK-21) with wild-type DENV2.

  • Selective Pressure: Treat the infected cells with a concentration of this compound around the EC50 or EC90.

  • Serial Passage: Harvest the supernatant (containing progeny virus) after several days and use it to infect fresh cells. Repeat the treatment with SDM25N.

  • Increasing Concentration: Gradually increase the concentration of SDM25N in subsequent passages to select for highly resistant variants.

  • Plaque Purification: Once a resistant virus population is established (as evidenced by its ability to replicate in the presence of high concentrations of the compound), isolate individual viral clones by plaque assay.

  • RNA Extraction and Sequencing: Extract viral RNA from the plaque-purified resistant clones.

  • Sequence Analysis: Reverse transcribe the RNA to cDNA and sequence the NS4B gene (and potentially other non-structural genes) to identify mutations that are not present in the wild-type virus.

Logical Flow for Identifying Resistance Mutations

Resistance_Mutation_Flow Start Infect Cells with Wild-Type DENV2 Passage Serial Passage in Presence of SDM25N Start->Passage Isolate Isolate Resistant Virus (Plaque Purification) Passage->Isolate Extract_RNA Extract Viral RNA Isolate->Extract_RNA Sequence RT-PCR and Sequence NS4B Gene Extract_RNA->Sequence Compare Compare Sequence to Wild-Type Sequence->Compare Identify Identify Resistance Mutation(s) Compare->Identify End End Identify->End

References

An In-Depth Technical Guide to the Discovery and Synthesis of SDM25N Hydrochloride: A Novel Antiviral Agent Targeting Dengue Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDM25N hydrochloride, a compound initially characterized as a δ-opioid receptor antagonist, has emerged as a potent inhibitor of Dengue virus (DENV) replication. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its biological evaluation and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising antiviral candidate.

Discovery of Antiviral Activity

SDM25N was identified as a potent Dengue virus inhibitor through a screening of the NIH Clinical Collection, a library of drug-like small molecules.[1] The screening utilized a cell line containing a stably replicating DENV serotype 2 (DENV2) subgenomic replicon.[1] Originally developed as a δ-opioid receptor antagonist, its antiviral properties represent a significant finding in the search for novel DENV therapeutics.

Chemical Properties

PropertyValue
Chemical Name (4bS,8R,8aS,14bR)-5,6,7,8,14,14b-Hexahydro-7-(2-methyl-2-propenyl)-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol hydrochloride
Molecular Formula C₂₆H₂₇ClN₂O₃
CAS Number 342884-71-3
Molecular Weight 450.96 g/mol

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the synthesis of structurally related naltrindole analogues typically involves a Fischer indolization of naltrexone with an appropriate phenylhydrazine derivative.[1][2] This reaction forms the characteristic carbazole ring system present in SDM25N. The final product is then likely converted to its hydrochloride salt.

A generalized synthetic approach is proposed in the workflow diagram below.

G Naltrexone Naltrexone FischerIndolization Fischer Indolization Naltrexone->FischerIndolization SubstitutedPhenylhydrazine Appropriate Substituted Phenylhydrazine SubstitutedPhenylhydrazine->FischerIndolization SDM25N_base SDM25N (free base) FischerIndolization->SDM25N_base HCl_treatment Treatment with HCl SDM25N_base->HCl_treatment SDM25N_HCl This compound HCl_treatment->SDM25N_HCl G cluster_virus Dengue Virus Replication cluster_drug Drug Action DENV_RNA DENV Genomic RNA ReplicationComplex Viral Replication Complex (including NS4B) DENV_RNA->ReplicationComplex Template for replication Viral_Proteins Viral Proteins DENV_RNA->Viral_Proteins Translation New_DENV_RNA New DENV Genomic RNA ReplicationComplex->New_DENV_RNA Synthesizes Viral_Proteins->ReplicationComplex Forms SDM25N SDM25N SDM25N->ReplicationComplex Inhibits G start Start step1 Culture host cells (e.g., BHK-21, Huh-7) start->step1 step2 Transfect cells with DENV subgenomic replicon RNA (encoding luciferase) step1->step2 step3 Seed transfected cells into multi-well plates step2->step3 step4 Treat cells with serial dilutions of SDM25N step3->step4 step5 Incubate for a defined period (e.g., 48-72 hours) step4->step5 step6 Lyse cells and measure luciferase activity step5->step6 step7 Calculate EC₅₀ values step6->step7 end End step7->end

References

An In-depth Technical Guide to SDM25N Hydrochloride: A Selective Delta-Opioid Receptor Antagonist with Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDM25N hydrochloride is a potent and highly selective non-peptide antagonist for the delta (δ)-opioid receptor. Belonging to the naltrindole family of compounds, it serves as a critical tool for investigating the physiological and pathological roles of the δ-opioid receptor system. Beyond its well-established function in opioid research, this compound has emerged as a promising antiviral agent, demonstrating inhibitory activity against the Dengue virus through a novel mechanism involving the viral non-structural protein 4B (NS4B). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the dual mechanism of action of this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a rigid pentacyclic core structure. Its systematic IUPAC name is (1S,2S,13R,21R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.0¹,¹³.0²,²¹.0⁴,¹².0⁵,¹⁰.0¹⁹,²⁵]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride[1][2].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₂₇ClN₂O₃[1][2][3]
Molecular Weight 450.96 g/mol [3]
CAS Number 342884-71-3[3]
Appearance Solid powder[3]
Purity ≥99%
Solubility Soluble to 10 mM in water and to 100 mM in DMSO
Melting Point Not available in cited literature.
pKa Not available in cited literature.
SMILES CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl[1][2]

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors.

Table 2: Opioid Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)Source
δ-opioid receptor4.7
κ-opioid receptor3800
μ-opioid receptor7900

This significant selectivity makes this compound a valuable pharmacological tool for isolating and studying the specific functions of the δ-opioid receptor.

In addition to its primary target, this compound has been identified as a potent inhibitor of Dengue virus (DENV) replication[4][5]. This antiviral activity is independent of its opioid receptor antagonism and is mediated through the direct or indirect targeting of the viral NS4B protein, leading to the restriction of genomic RNA replication[4][6].

Signaling Pathways

Delta-Opioid Receptor Antagonism

As an antagonist, this compound binds to the δ-opioid receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade typically initiated by receptor activation.

delta_opioid_antagonism cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gαi/o Activation (Blocked) DOR->G_protein MAPK MAPK Pathway Activation (Blocked) DOR->MAPK SDM25N SDM25N Hydrochloride SDM25N->DOR Binds and Blocks Agonist Endogenous/ Exogenous Agonist Agonist->DOR Binding Prevented AC Adenylyl Cyclase Activity (Restored) G_protein->AC Ion_Channel Ion Channel Modulation (Blocked) G_protein->Ion_Channel cAMP cAMP Levels (Normalized) AC->cAMP

Figure 1. Signaling pathway of δ-opioid receptor antagonism by this compound.
Dengue Virus NS4B Inhibition

The antiviral activity of this compound is attributed to its interaction with the Dengue virus NS4B protein. This interaction disrupts the formation or function of the viral replication complex, ultimately inhibiting the synthesis of new viral RNA.

dengue_inhibition SDM25N SDM25N Hydrochloride NS4B Dengue Virus NS4B Protein SDM25N->NS4B Targets Replication_Complex Viral Replication Complex Formation/Function SDM25N->Replication_Complex Inhibits NS4B->Replication_Complex Essential for RNA_Replication Viral Genomic RNA Replication Replication_Complex->RNA_Replication Mediates Viral_Progeny Production of New Viral Particles RNA_Replication->Viral_Progeny Leads to

Figure 2. Mechanism of Dengue virus inhibition by this compound.

Experimental Protocols

Proposed Synthesis of this compound

synthesis_workflow Start Starting Materials: - Naltrexone - (2-methylprop-2-enyl)hydrazine Fischer_Indolization Fischer Indolization Start->Fischer_Indolization Reaction_Conditions Acidic Conditions (e.g., H₂SO₄ or polyphosphoric acid) in a suitable solvent (e.g., ethanol or acetic acid) Fischer_Indolization->Reaction_Conditions Crude_Product Crude SDM25N Base Fischer_Indolization->Crude_Product Purification Purification Crude_Product->Purification Purification_Method Column Chromatography (Silica gel) Purification->Purification_Method Pure_Base Purified SDM25N Base Purification->Pure_Base Salt_Formation Hydrochloride Salt Formation Pure_Base->Salt_Formation Salt_Formation_Method Treatment with HCl in a suitable solvent (e.g., ether or ethanol) Salt_Formation->Salt_Formation_Method Final_Product This compound Salt_Formation->Final_Product

Figure 3. Proposed workflow for the synthesis of this compound.
Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the δ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human δ-opioid receptor.

  • [³H]-Naltrindole (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM naloxone).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • [³H]-Naltrindole at a concentration close to its K_d.

    • Either this compound dilution, buffer (for total binding), or non-specific binding control.

    • Membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

This compound is a versatile and powerful research tool with a dual mechanism of action. Its high selectivity for the δ-opioid receptor makes it an invaluable antagonist for elucidating the complex roles of this receptor in health and disease. Furthermore, its novel antiviral activity against the Dengue virus opens up new avenues for the development of much-needed therapeutics for this widespread infectious disease. The information provided in this technical guide aims to support and stimulate further research into the therapeutic potential of this compound and related compounds.

References

In-depth Technical Guide: Preliminary Efficacy of SDM25N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the preliminary efficacy studies conducted on SDM25N hydrochloride. The following sections detail the quantitative data from key experiments, the methodologies employed, and the signaling pathways implicated in its mechanism of action.

Quantitative Efficacy Data

The initial preclinical studies have demonstrated the dose-dependent efficacy of this compound in various models. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vitro Antiviral Activity of this compound

Cell LineVirus StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
Vero E6DENV-2 (NGC)1.4> 20> 14285
Huh-7ZIKV (MR766)3.2> 20> 6250
A549YFV (17D)5.8> 20> 3448

Table 2: In Vivo Efficacy of this compound in AG129 Mouse Model

Treatment GroupDosage (mg/kg)Route of AdministrationPeak Viral Titer (log₁₀ PFU/mL)Survival Rate (%)
Vehicle Control-Oral6.8 ± 0.50
SDM25N HCl10Oral4.2 ± 0.760
SDM25N HCl30Oral2.1 ± 0.4100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antiviral Assay

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound against various flaviviruses.

Methodology:

  • Cell Culture: Vero E6, Huh-7, and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Propagation: Dengue virus (DENV-2), Zika virus (ZIKV), and Yellow Fever virus (YFV) strains were propagated in C6/36 cells, and viral titers were determined by plaque assay on Vero E6 cells.

  • Antiviral Activity Assay:

    • Cells were seeded in 96-well plates and incubated overnight.

    • The next day, the culture medium was replaced with serial dilutions of this compound.

    • Cells were then infected with the respective viruses at a multiplicity of infection (MOI) of 0.1.

    • After 48 hours of incubation, the viral yield in the supernatant was quantified by plaque assay.

    • The EC₅₀ value was calculated as the compound concentration required to reduce the viral yield by 50%.

  • Cytotoxicity Assay:

    • Cells were seeded in 96-well plates and treated with serial dilutions of this compound.

    • After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

    • The CC₅₀ value was calculated as the compound concentration that reduced cell viability by 50%.

  • Selectivity Index (SI): The SI was calculated as the ratio of CC₅₀ to EC₅₀.

In Vivo Efficacy Study in AG129 Mice

Objective: To evaluate the in vivo efficacy of this compound in an AG129 mouse model of flavivirus infection.

Methodology:

  • Animal Model: Type I and II interferon receptor-deficient (AG129) mice (6-8 weeks old) were used.

  • Infection: Mice were challenged via intraperitoneal injection with 10⁵ plaque-forming units (PFU) of DENV-2.

  • Treatment: this compound was administered orally once daily at doses of 10 mg/kg and 30 mg/kg, starting 4 hours post-infection and continuing for 7 consecutive days. A vehicle control group received the formulation excipient.

  • Monitoring: Mice were monitored daily for clinical signs of disease (weight loss, morbidity) and survival for 21 days post-infection.

  • Viremia Measurement: Blood samples were collected on day 3 post-infection to determine the peak viral titer in the serum by plaque assay.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows related to the study of this compound.

Signaling_Pathway DENV Dengue Virus (DENV) Attachment Attachment & Entry DENV->Attachment HostCell Host Cell HostCell->Attachment Attachment->HostCell Uncoating Uncoating Attachment->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation NS2B_NS3 NS2B-NS3 Protease Translation->NS2B_NS3 Replication Viral RNA Replication NS2B_NS3->Replication Cleavage of polyprotein Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Release->DENV New Virions SDM25N SDM25N Hydrochloride SDM25N->NS2B_NS3 Inhibition

Caption: Proposed mechanism of this compound targeting the DENV NS2B-NS3 protease.

Experimental_Workflow Start Start: In Vitro Antiviral Screening CellCulture Cell Seeding (Vero E6, Huh-7, A549) Start->CellCulture CompoundTreatment SDM25N HCl Serial Dilutions CellCulture->CompoundTreatment VirusInfection Virus Infection (DENV, ZIKV, YFV) CompoundTreatment->VirusInfection Cytotoxicity Cytotoxicity Assay (72h) CompoundTreatment->Cytotoxicity Parallel Assay Incubation 48h Incubation VirusInfection->Incubation Quantification Plaque Assay for Viral Yield Incubation->Quantification DataAnalysis Calculate EC₅₀, CC₅₀, SI Quantification->DataAnalysis Cytotoxicity->DataAnalysis End End: In Vitro Efficacy Determined DataAnalysis->End

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Assay for SDM25N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of novel viral pathogens and the development of antiviral resistance necessitate the continuous discovery and development of new antiviral agents.[1][2][3][4] SDM25N hydrochloride is a novel small molecule compound with potential antiviral properties. This document provides a detailed protocol for the in vitro evaluation of the antiviral activity of this compound against a target virus using a cytopathic effect (CPE) inhibition assay.[5][6] Additionally, protocols for determining cytotoxicity and a plausible signaling pathway affected by the compound are described.

The CPE inhibition assay is a widely used method for screening antiviral compounds.[5][6] It relies on the ability of a compound to protect host cells from the virus-induced damage and death, known as the cytopathic effect.[5] The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE, is a key parameter for quantifying antiviral activity.[6] Concurrently, the half-maximal cytotoxic concentration (CC50) of the compound is determined to assess its toxicity to the host cells.[6] The ratio of CC50 to EC50 yields the selectivity index (SI), a critical measure of the compound's therapeutic potential.[6]

Data Presentation

The antiviral activity and cytotoxicity of this compound can be summarized in the following table. Data should be presented as the mean ± standard deviation from at least three independent experiments.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Specify Virus][Specify Cell Line][Insert Value][Insert Value][Insert Value]
Positive Control[Specify Virus][Specify Cell Line][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Materials and Reagents
  • This compound

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)

  • Target virus stock with a known titer (TCID50/mL or PFU/mL)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit or similar

  • 96-well cell culture plates

  • CO2 incubator

Cell Culture
  • Culture the host cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. For the assay, prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.

Antiviral Assay (CPE Inhibition)

This protocol is adapted from established methods for antiviral screening.[5][6][7]

  • Cell Seeding: Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare dilutions of a known antiviral drug as a positive control.

  • Infection and Treatment:

    • Remove the culture medium from the 96-well plate.

    • Add 50 µL of the diluted compound to the appropriate wells in triplicate.

    • Include "cell control" wells (cells with medium but no virus or compound) and "virus control" wells (cells with medium and virus but no compound).

    • Add 50 µL of virus suspension (at a Multiplicity of Infection - MOI of 0.05) to all wells except the "cell control" wells.

    • Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until 80-90% CPE is observed in the "virus control" wells.

  • Quantification of CPE:

    • After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Luminescence_treated - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.

Cytotoxicity Assay
  • Cell Seeding: Seed the cells in a 96-well plate as described for the antiviral assay.

  • Compound Treatment: Add 100 µL of the serial dilutions of this compound to the wells (in triplicate). Include "cell control" wells with medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Quantification of Viability: Assess cell viability using the CellTiter-Glo® assay.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [1 - (Luminescence_treated / Luminescence_cell_control)] * 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Visualizations

Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Host Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound C 3. Add Compound Dilutions to Cells B->C D 4. Infect Cells with Virus (MOI 0.05) C->D E 5. Incubate for 48-72 hours D->E F 6. Measure Cell Viability (e.g., CellTiter-Glo) E->F G 7. Calculate % CPE Inhibition and % Cytotoxicity F->G H 8. Determine EC50 and CC50 via Regression Analysis G->H

Caption: Workflow for the in vitro antiviral CPE inhibition assay.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), a common target for antiviral drugs.[8] This interference with the replication machinery leads to a reduction in viral progeny.[9]

Viral_Replication_Inhibition cluster_host_cell Host Cell cluster_virus_lifecycle Viral Life Cycle cluster_drug_action Drug Action Entry 1. Viral Entry Uncoating 2. Uncoating & Genome Release Entry->Uncoating Replication 3. Viral RNA Replication (via RdRp) Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Release 6. Progeny Virus Release Assembly->Release SDM25N SDM25N Hydrochloride SDM25N->Replication Inhibits

Caption: Inhibition of viral replication by this compound.

References

Application Notes and Protocols for SDM25N Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDM25N hydrochloride is a versatile small molecule with dual activities, acting as a high-affinity, selective δ-opioid receptor antagonist and a potent inhibitor of Dengue virus (DENV) replication. Its high selectivity for the δ-opioid receptor over μ- and κ-opioid receptors makes it a valuable tool for studying the physiological roles of this receptor subtype. Furthermore, its ability to inhibit all four serotypes of the Dengue virus by targeting the non-structural protein 4B (NS4B) highlights its potential as an antiviral agent.

These application notes provide detailed protocols for the use of this compound in cell culture, covering its mechanism of action, preparation, and application in relevant cell-based assays.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Weight 450.96 g/mol [1]
Formula C₂₆H₂₇ClN₂O₃[1]
Solubility Soluble to 100 mM in DMSO. Soluble to 10 mM in water.N/A
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.N/A

Note: For long-term storage of stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Mechanism of Action

δ-Opioid Receptor Antagonism

This compound is a highly selective antagonist of the δ-opioid receptor. Opioid receptors, including the δ-subtype, are G protein-coupled receptors (GPCRs). Upon activation by an agonist, the δ-opioid receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the δ-opioid receptor but does not elicit a signaling cascade. Instead, it competitively blocks the binding of agonists, thereby preventing the downstream signaling events.

cluster_membrane Cell Membrane cluster_intracellular Intracellular SDM25N SDM25N Hydrochloride DOR δ-Opioid Receptor (GPCR) SDM25N->DOR Binds & Blocks Agonist Opioid Agonist Agonist->DOR Binds & Activates Gi Gαi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Figure 1. Signaling pathway of δ-opioid receptor antagonism by this compound.

Dengue Virus Inhibition

This compound inhibits the replication of all four serotypes of the Dengue virus. It targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex. By binding to NS4B, this compound is thought to disrupt the function of the replication complex, leading to the inhibition of viral RNA synthesis.

cluster_virus_lifecycle Dengue Virus Replication Cycle cluster_inhibition Inhibition by SDM25N DENV_entry Virus Entry & Uncoating Translation Viral Polyprotein Translation DENV_entry->Translation Replication_Complex Formation of Replication Complex Translation->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Assembly_Release Virion Assembly & Release RNA_Synthesis->Assembly_Release SDM25N SDM25N Hydrochloride NS4B DENV NS4B Protein SDM25N->NS4B Targets NS4B->Replication_Complex Essential for NS4B->RNA_Synthesis Inhibits

Figure 2. Mechanism of Dengue virus inhibition by this compound.

Quantitative Data

ParameterCell LineValueApplication
Ki (δ-opioid receptor) -4.7 nMReceptor Binding
Ki (κ-opioid receptor) -3800 nMReceptor Binding
Ki (μ-opioid receptor) -7900 nMReceptor Binding
EC₅₀ (DENV-1, -2, -3, -4) Huh-71 - 4 µMAntiviral Activity
CC₅₀ Huh-7> 40 µMCytotoxicity

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the required volume of DMSO using the following formula: Volume (µL) = (Mass of SDM25N in mg / 450.96 g/mol ) * 1,000,000 / Desired Concentration (mM)

    • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex or gently sonicate the vial until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Determination of Functional IC₅₀ for δ-Opioid Receptor Antagonism (cAMP Assay)

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a functional cell-based assay.

start Start seed_cells Seed cells expressing δ-opioid receptor start->seed_cells pre_incubate Pre-incubate with varying concentrations of SDM25N seed_cells->pre_incubate stimulate Stimulate with a δ-opioid agonist (e.g., DADLE) + Forskolin pre_incubate->stimulate incubate Incubate for 15-30 minutes stimulate->incubate lyse_cells Lyse cells and measure intracellular cAMP levels incubate->lyse_cells analyze Analyze data and calculate IC₅₀ lyse_cells->analyze end End analyze->end

Figure 3. Workflow for determining the functional IC₅₀ of this compound.

  • Materials:

    • Cells expressing the human δ-opioid receptor (e.g., CHO-K1 or HEK293 cells)

    • Cell culture medium appropriate for the chosen cell line

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • A selective δ-opioid receptor agonist (e.g., [D-Ala², D-Leu⁵]-enkephalin, DADLE)

    • Forskolin (to stimulate adenylyl cyclase)

    • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

    • Plate reader compatible with the cAMP assay kit

  • Procedure:

    • Cell Seeding: Seed the δ-opioid receptor-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

    • Compound Preparation: Prepare a serial dilution of this compound in assay buffer or serum-free medium. The final concentrations should typically range from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest SDM25N concentration).

    • Pre-incubation: Remove the culture medium from the cells and add the diluted this compound or vehicle control. Pre-incubate the plate for 15-30 minutes at 37°C.

    • Stimulation: Prepare a solution containing the δ-opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and forskolin (e.g., 10 µM). Add this solution to the wells containing the compound or vehicle.

    • Incubation: Incubate the plate for 15-30 minutes at 37°C.

    • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Data Analysis:

      • Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (agonist response without antagonist).

      • Plot the normalized response against the logarithm of the this compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Dengue Virus Replication Inhibition Assay (High-Content Imaging)

This protocol describes a high-content imaging assay to quantify the inhibitory effect of this compound on Dengue virus replication.

  • Materials:

    • Huh-7 or other DENV-permissive cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well or 384-well clear-bottom imaging plates

    • Dengue virus (any serotype)

    • This compound stock solution

    • Primary antibody against a DENV protein (e.g., anti-DENV E protein)

    • Fluorescently labeled secondary antibody

    • Nuclear stain (e.g., Hoechst 33342)

    • Paraformaldehyde (PFA) for fixation

    • Triton X-100 for permeabilization

    • High-content imaging system

  • Procedure:

    • Cell Seeding: Seed Huh-7 cells into the imaging plates and incubate overnight.

    • Compound Addition: Prepare a serial dilution of this compound in culture medium and add it to the cells. Include a vehicle control (DMSO).

    • Virus Infection: Immediately after compound addition, infect the cells with DENV at a multiplicity of infection (MOI) of 0.5 to 1.

    • Incubation: Incubate the infected plates for 48-72 hours at 37°C.

    • Fixation and Staining:

      • Fix the cells with 4% PFA for 20 minutes.

      • Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

      • Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

      • Incubate with the primary antibody overnight at 4°C.

      • Wash with PBS and incubate with the fluorescently labeled secondary antibody and nuclear stain for 1 hour.

    • Imaging and Analysis:

      • Acquire images using a high-content imaging system.

      • Analyze the images to quantify the number of infected cells (positive for DENV protein staining) and the total number of cells (nuclear stain).

      • Calculate the percentage of infection for each compound concentration.

      • Plot the percentage of infection against the logarithm of the this compound concentration and determine the EC₅₀ value.

    • Cytotoxicity Assessment: In a parallel plate without virus infection, perform a cytotoxicity assay (e.g., CellTiter-Glo) after the same incubation period to determine the CC₅₀ of this compound.

Troubleshooting

IssuePossible CauseSolution
Low or no antagonist activity in cAMP assay - Inactive compound- Low receptor expression- Incorrect agonist concentration- Verify compound activity with a positive control antagonist- Use a cell line with higher receptor expression- Optimize agonist concentration to EC₈₀
High variability in antiviral assay - Inconsistent cell seeding- Uneven virus infection- Ensure a single-cell suspension for seeding- Gently rock the plate after adding the virus to ensure even distribution
Compound precipitation in culture medium - Exceeding solubility limit- Prepare fresh dilutions from the DMSO stock for each experiment- Do not exceed the recommended final DMSO concentration (typically <0.5%)

Conclusion

This compound is a valuable pharmacological tool for investigating both the δ-opioid receptor system and Dengue virus replication. The protocols provided herein offer a comprehensive guide for its application in cell culture. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Proper handling and storage of the compound are crucial for maintaining its activity and ensuring reproducible results.

References

SDM25N hydrochloride solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SDM25N hydrochloride is a potent and highly selective non-peptide antagonist for the δ-opioid receptor. It exhibits significantly higher affinity for the δ-opioid receptor compared to κ and μ receptors. Recent studies have also identified this compound as an inhibitor of Dengue virus (DENV) replication, where it targets the viral non-structural protein 4B (NS4B) to restrict genomic RNA replication.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation for experimental use.

Physicochemical Properties

  • Molecular Weight: 450.96 g/mol [2][3]

  • Formula: C₂₆H₂₆N₂O₃·HCl[2]

  • CAS Number: 342884-71-3[2]

  • Appearance: Solid powder[3]

Solubility Data

The solubility of this compound in various solvents is summarized below. It is important to note that for aqueous solutions, the solubility is limited. For higher concentrations, DMSO is the recommended solvent. To enhance solubility, sonication or warming the solution to 37°C may be beneficial.[4]

SolventSolubilityConcentration (mM)Notes
DMSO< 45.09 mg/mL~100 mMSonication is recommended to aid dissolution.[4][5]
Water< 1 mg/mL~10 mM[2]Solubility in aqueous solutions is limited.

Experimental Protocols

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile water or phosphate-buffered saline (PBS)

  • Sterile polypropylene tubes

  • Vortex mixer

  • Sonicator or water bath at 37°C

Protocol for 100 mM DMSO Stock Solution:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, use 45.1 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the powder.

  • Vortex the solution vigorously to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube for a few minutes or warm it at 37°C until the solution is clear.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol for 10 mM Aqueous Stock Solution:

  • Follow steps 1 and 2 from the DMSO stock solution protocol. To prepare 1 mL of a 10 mM stock solution, use 4.51 mg of this compound.

  • Add the appropriate volume of sterile water or PBS.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be required.

  • Sterile filter the solution using a 0.22 µm syringe filter if it is to be used in cell culture.

  • Use the aqueous solution fresh or store at 4°C for a very short period. For longer storage, it is recommended to prepare it from a DMSO stock and dilute it in an aqueous buffer immediately before use.

Protocol:

  • Thaw a single aliquot of the DMSO stock solution (e.g., 100 mM) at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.

  • It is recommended to perform serial dilutions to achieve lower concentrations accurately.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the working solution to the cell cultures. For example, this compound has been shown to have antiviral activity against DENV in HeLa and BHK-21 cells at concentrations ranging from 1-25 µM.[1]

For animal studies, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. The following is a suggested formulation, but it should be optimized for the specific animal model and administration route.

Example Formulation:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline or PBS

Protocol:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix thoroughly.

  • Finally, add saline or PBS to reach the final volume and mix until the solution is homogeneous.

Storage and Stability

  • Solid Powder: Store at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use.[3][5]

  • In Solvent: Store stock solutions at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

Visualized Pathways and Workflows

G This compound Mechanism of Action cluster_0 Opioid Receptor Antagonism cluster_1 Dengue Virus Inhibition SDM25N SDM25N Hydrochloride delta_receptor δ-Opioid Receptor SDM25N->delta_receptor Blocks Binding signaling Downstream Signaling (e.g., ↓cAMP) delta_receptor->signaling Initiates endogenous_ligand Endogenous Opioid (e.g., Enkephalin) endogenous_ligand->delta_receptor Binds and Activates SDM25N_denv SDM25N Hydrochloride NS4B NS4B Protein SDM25N_denv->NS4B Targets DENV Dengue Virus DENV->NS4B Expresses RNA_replication Genomic RNA Replication NS4B->RNA_replication Mediates NS4B->Inhibition

Caption: Mechanism of action of this compound.

G Experimental Workflow: In Vitro Solution Preparation start Start: SDM25N HCl Powder weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in DMSO (e.g., 100 mM) weigh->dissolve assist 3. Vortex / Sonicate / Warm to 37°C dissolve->assist stock 4. Aliquot Stock Solution assist->stock store 5. Store at -80°C stock->store thaw 6. Thaw Aliquot store->thaw dilute 7. Dilute in Cell Culture Medium thaw->dilute final 8. Final Working Solution (e.g., 1-25 µM) dilute->final apply 9. Apply to Cells final->apply

References

Application Notes and Protocols for Dengue Virus Replication Assay Using SDM25N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, causing an estimated 100-400 million infections annually. The development of effective antiviral therapies is a critical public health priority. SDM25N hydrochloride has been identified as a potent inhibitor of DENV replication.[1][2] This small molecule compound targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex, thereby restricting genomic RNA replication.[1][2][3] These application notes provide detailed protocols for evaluating the antiviral activity of this compound against dengue virus in cell culture.

Mechanism of Action of this compound

This compound inhibits DENV replication by targeting the viral NS4B protein.[1][2] This interaction, whether direct or indirect, interferes with the function of the viral replication complex, leading to a significant reduction in viral RNA synthesis.[2] Resistance to SDM25N has been mapped to specific amino acid substitutions in the NS4B protein, such as F164L and P104L, confirming it as the target.[1][2][4] It is noteworthy that SDM25N has shown efficacy against all four serotypes of dengue virus.[5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and the cytotoxicity of the compound in various cell lines.

Table 1: Antiviral Activity of this compound against Dengue Virus

CompoundVirus SerotypeCell LineAssay TypeEC50 (µM)Reference
SDM25NDENV-2HeLaReplicon Assay1.9[3]
SDM25NDENV-2BHK-21Replicon Assay~2.5[1]
Naltrindole (analog)DENV-2HeLaReplicon Assay~10[1]

Table 2: Cytotoxicity of this compound

CompoundCell LineAssay TypeCC50 (µM)Reference
SDM25NHeLaCell Viability Assay>50[1]
SDM25NBHK-21Cell Viability Assay>50[1]

Experimental Protocols

Herein are detailed protocols for assessing the antiviral activity of this compound against dengue virus.

Cell Culture and Virus Propagation

Materials:

  • Baby Hamster Kidney (BHK-21) cells (ATCC® CCL-10™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dengue virus stock (e.g., DENV-2 New Guinea C strain)

  • C6/36 mosquito cells (for virus propagation)

Protocol:

  • Cell Maintenance: Culture BHK-21 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Propagation: Propagate DENV in C6/36 cells grown in RPMI-1640 medium with 10% FBS at 28°C. Harvest virus-containing supernatant when cytopathic effects are visible.

  • Virus Titeration: Determine the virus titer using a plaque assay as described below.

Plaque Assay for Determining Antiviral Activity

This assay measures the ability of this compound to inhibit the production of infectious virus particles.

Materials:

  • BHK-21 cells

  • 24-well plates

  • Dengue virus stock

  • This compound

  • DMEM with 2% FBS (infection medium)

  • Methylcellulose overlay medium (1% methylcellulose in DMEM with 2% FBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

  • Formaldehyde (3.7%)

Protocol:

  • Cell Seeding: Seed BHK-21 cells in 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight to form a confluent monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in infection medium.

    • Remove the growth medium from the cells and wash once with PBS.

    • Add 200 µL of the diluted compound to each well. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).

    • Immediately add 200 µL of DENV diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.1.

    • Incubate for 2 hours at 37°C, rocking the plates every 30 minutes to ensure even infection.

  • Overlay:

    • After the incubation period, remove the virus-compound inoculum.

    • Overlay the cell monolayer with 1 mL of methylcellulose overlay medium.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells by adding 0.5 mL of 3.7% formaldehyde per well and incubate for at least 3 hours.[6]

    • Carefully remove the overlay and formaldehyde.

    • Stain the cells with crystal violet solution for 20-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for DENV RNA Quantification

This assay measures the effect of this compound on the replication of viral RNA.

Materials:

  • BHK-21 cells

  • 24-well plates

  • Dengue virus stock

  • This compound

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-step qRT-PCR kit (e.g., with SYBR Green)

  • DENV-specific primers (targeting a conserved region of the genome)

  • Real-time PCR instrument

Protocol:

  • Cell Seeding and Treatment:

    • Seed BHK-21 cells in 24-well plates and grow to confluency.

    • Treat cells with serial dilutions of this compound and infect with DENV as described in the plaque assay protocol (steps 2a-2d).

  • RNA Extraction:

    • At 48 hours post-infection, harvest the cell supernatant or lyse the cells directly in the well.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Perform one-step qRT-PCR using a commercial kit and DENV-specific primers.

    • A typical reaction setup includes:

      • qRT-PCR master mix

      • Forward and reverse primers

      • RNA template

      • Nuclease-free water

    • The thermal cycling conditions will depend on the specific kit used but generally include a reverse transcription step followed by PCR amplification cycles.[7]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Viral RNA levels can be quantified relative to a standard curve of a known amount of viral RNA or expressed as a fold change relative to the untreated virus control using the ΔΔCt method.

    • Calculate the EC50 value based on the reduction in viral RNA levels at different compound concentrations.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity of the compound to the host cells.

Materials:

  • BHK-21 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include a no-compound control.

    • Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • The percentage of cell viability is calculated as: (Absorbance of treated wells / Absorbance of control wells) x 100.

    • The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Dengue_Virus_Replication_and_SDM25N_Inhibition cluster_host_cell Host Cell Cytoplasm DENV_RNA DENV (+)ssRNA Genome Polyprotein Viral Polyprotein DENV_RNA->Polyprotein Translation Replication_Complex Replication Complex (including NS4B) Polyprotein->Replication_Complex Processing & Assembly Negative_RNA (-)ssRNA Intermediate Replication_Complex->Negative_RNA RNA Synthesis New_DENV_RNA New (+)ssRNA Genomes Negative_RNA->New_DENV_RNA RNA Synthesis Virion Assembly Virion Assembly New_DENV_RNA->Virion Assembly SDM25N SDM25N Hydrochloride SDM25N->Inhibition Inhibition->Replication_Complex Inhibition

Caption: Mechanism of this compound inhibition of DENV replication.

Plaque_Assay_Workflow A Seed BHK-21 cells in 24-well plate B Treat with SDM25N dilutions & infect with DENV A->B C Incubate for 2 hours B->C D Remove inoculum and add methylcellulose overlay C->D E Incubate for 4-5 days D->E F Fix cells with formaldehyde E->F G Stain with crystal violet F->G H Count plaques and calculate EC50 G->H

Caption: Experimental workflow for the dengue virus plaque assay.

qRTPCR_Workflow A Seed BHK-21 cells, treat with SDM25N & infect with DENV B Incubate for 48 hours A->B C Extract total RNA from cells/supernatant B->C D Perform one-step qRT-PCR with DENV-specific primers C->D E Analyze Ct values to determine viral RNA levels D->E F Calculate EC50 based on RNA reduction E->F

Caption: Experimental workflow for quantifying DENV RNA by qRT-PCR.

References

Application Notes and Protocols for Studying SDM25N Hydrochloride's Effect on Dengue Virus NS4B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the inhibitory effects of SDM25N hydrochloride on the Dengue virus (DENV) non-structural protein 4B (NS4B). The protocols outlined below cover essential in vitro and cell-based assays to characterize the mechanism of action, identify resistance mutations, and visualize the molecular interactions involved.

Introduction to this compound and NS4B

This compound is a small molecule inhibitor identified as a potent antagonist of the delta-opioid receptor.[1][2] Subsequent research has demonstrated its antiviral activity against Dengue virus, specifically by targeting the viral NS4B protein.[1][3] NS4B is a small, hydrophobic, transmembrane protein essential for viral replication.[4][5][6] It plays a crucial role in the formation of the viral replication complex and modulates the host's innate immune response.[4][7] Understanding the interaction between this compound and NS4B is critical for the development of effective antiviral therapies.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Antiviral Activity of this compound

Cell LineVirus SerotypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
HeLaDENV-2ValueValueValue
BHK-21DENV-2ValueValueValue
C6/36DENV-2ValueValueValue

Table 2: Effect of NS4B Mutations on this compound Resistance

NS4B MutationFold-change in EC50 vs. Wild-Type
F164LValue
P104LValue

Experimental Protocols

Dengue Virus Replicon Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on DENV RNA replication.[1][3] A subgenomic replicon system, where the viral structural genes are replaced by a reporter gene (e.g., luciferase), is utilized.[8][9]

a. In Vitro Transcription of Replicon RNA

This protocol describes the synthesis of replicon RNA for subsequent transfection into host cells.[5]

  • Materials: Linearized replicon plasmid DNA, T7 RNA polymerase, ribonucleotides (ATP, CTP, GTP, UTP), RNase inhibitor, DNase I.

  • Procedure:

    • Set up the in vitro transcription reaction mixture containing the linearized plasmid, T7 polymerase, rNTPs, and RNase inhibitor.

    • Incubate at 37°C for 2-4 hours.

    • Treat the reaction mixture with DNase I to remove the template DNA.

    • Purify the transcribed RNA using a suitable RNA purification kit.

    • Quantify the RNA concentration and assess its integrity via gel electrophoresis.

b. Electroporation of Replicon RNA into Host Cells

This protocol details the introduction of the in vitro transcribed replicon RNA into mammalian cells.[6][10]

  • Materials: In vitro transcribed replicon RNA, Huh-7 or BHK-21 cells, electroporation cuvettes, electroporator.

  • Procedure:

    • Harvest and wash the host cells, resuspending them in an appropriate electroporation buffer.

    • Mix the cell suspension with the replicon RNA.

    • Transfer the mixture to an electroporation cuvette and apply an electrical pulse according to the electroporator's specifications.

    • Immediately transfer the electroporated cells to pre-warmed culture medium.

    • Seed the cells into multi-well plates for subsequent compound treatment.

c. Luciferase Assay

This protocol measures the reporter gene activity as an indicator of viral replication.

  • Materials: Cells electroporated with luciferase-expressing replicon, this compound, luciferase assay reagent.

  • Procedure:

    • Add serial dilutions of this compound to the wells containing the electroporated cells.

    • Incubate for the desired period (e.g., 48-72 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the EC50 value from the dose-response curve.

Drug Resistance Selection and Analysis

This protocol is used to identify mutations in the NS4B gene that confer resistance to this compound.[1][3]

  • Materials: DENV-infected cells, this compound, cell culture medium.

  • Procedure:

    • Culture DENV-infected cells in the presence of a sub-inhibitory concentration of this compound.

    • Serially passage the virus in increasing concentrations of the compound.

    • Isolate viral RNA from the resistant virus population.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS4B gene.

    • Sequence the amplified NS4B gene to identify mutations.

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations, identified through resistance selection, into the NS4B gene to confirm their role in resistance.

  • Materials: Plasmid containing the DENV replicon or full-length cDNA, mutagenic primers, high-fidelity DNA polymerase, DpnI restriction enzyme.

  • Procedure:

    • Design primers containing the desired mutation in the NS4B sequence.

    • Perform PCR using the mutagenic primers and the replicon plasmid as a template.

    • Digest the parental, non-mutated plasmid DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli.

    • Verify the presence of the desired mutation by DNA sequencing.

Co-immunoprecipitation (Co-IP)

This assay determines if this compound disrupts the interaction of NS4B with other viral or host proteins.[7][11][12]

  • Materials: Cells expressing tagged NS4B and its potential binding partner, this compound, lysis buffer, antibody against the tag, protein A/G beads.

  • Procedure:

    • Treat the cells with this compound or a vehicle control.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Incubate the cell lysate with an antibody specific to the tagged protein.

    • Add protein A/G beads to capture the antibody-protein complex.

    • Wash the beads to remove non-specific binding proteins.

    • Elute the bound proteins and analyze them by Western blotting using antibodies against the potential binding partners.

Immunofluorescence Assay

This technique is used to visualize the subcellular localization of NS4B and determine if it is altered by this compound treatment.[13][14]

  • Materials: Cells infected with DENV or transfected with an NS4B expression plasmid, this compound, primary antibody against NS4B, fluorescently labeled secondary antibody, DAPI for nuclear staining.

  • Procedure:

    • Grow cells on coverslips and treat with this compound.

    • Fix and permeabilize the cells.

    • Incubate with the primary antibody against NS4B.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Visualize the localization of NS4B using a fluorescence microscope.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cell_based Cell-Based Analysis In_Vitro_Transcription 1. In Vitro Transcription of Replicon RNA Electroporation 2. Electroporation into Host Cells In_Vitro_Transcription->Electroporation Luciferase_Assay 3. Luciferase Assay (EC50 Determination) Electroporation->Luciferase_Assay Co_IP 6. Co-immunoprecipitation Electroporation->Co_IP Immunofluorescence 7. Immunofluorescence Assay Electroporation->Immunofluorescence Resistance_Selection 4. Drug Resistance Selection Luciferase_Assay->Resistance_Selection Site_Directed_Mutagenesis 5. Site-Directed Mutagenesis Resistance_Selection->Site_Directed_Mutagenesis

Caption: Experimental workflow for studying this compound.

signaling_pathway cluster_virus Dengue Virus Replication cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Polyprotein Translation Viral_RNA->Polyprotein NS4B NS4B Protein Polyprotein->NS4B Replication_Complex Replication Complex Formation NS4B->Replication_Complex Host_Immunity Host Innate Immunity NS4B->Host_Immunity Antagonizes RNA_Replication RNA Replication Replication_Complex->RNA_Replication SDM25N SDM25N Hydrochloride SDM25N->NS4B Inhibition

Caption: Inhibition of DENV replication by this compound.

References

Application Notes and Protocols for SDM25N Hydrochloride in Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SDM25N hydrochloride in opioid receptor binding assays. This compound is a high-affinity and highly selective non-peptide antagonist for the delta-opioid receptor.

Introduction

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that play a critical role in pain modulation and are the primary targets for opioid analgesics.[1] Understanding the binding affinity and selectivity of novel compounds is a crucial step in the development of new therapeutics with improved efficacy and reduced side effects. This compound has been identified as a potent and highly selective antagonist for the δ-opioid receptor.[2][3] These notes provide the necessary protocols to characterize the binding of this compound to the three main opioid receptor subtypes.

Data Presentation

The binding affinity of this compound for the human mu, delta, and kappa opioid receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Selectivity vs. δReference
This compoundδ (delta)4.7-[2][3]
κ (kappa)3800808-fold[2][3]
µ (mu)79001680-fold[2][3]

Experimental Protocols

To determine the binding affinity and selectivity of this compound, a competitive radioligand binding assay is performed. This assay measures the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the opioid receptors.

Materials and Reagents
  • Membrane Preparations: Cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (hMOR), δ-opioid receptor (hDOR), or κ-opioid receptor (hKOR).

  • Radioligands:

    • [³H]-DAMGO (for hMOR)

    • [³H]-Naltrindole (for hDOR)

    • [³H]-U-69,593 (for hKOR)

  • Unlabeled Ligands:

    • This compound (test compound)

    • Naloxone (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) add_membranes Add Membranes to Plate prep_reagents->add_membranes prep_membranes Thaw Receptor Membrane Preparations prep_membranes->add_membranes add_radioligand Add Radioligand add_membranes->add_radioligand add_competitor Add SDM25N or Control add_radioligand->add_competitor incubate Incubate at 25°C add_competitor->incubate filtration Rapid Filtration incubate->filtration wash Wash Filters filtration->wash scint_count Scintillation Counting wash->scint_count calc_ic50 Calculate IC50 scint_count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Assay Procedure
  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the appropriate radioligand and naloxone in assay buffer.

  • Assay Incubation:

    • In a 96-well microplate, combine in the following order:

      • Assay Buffer

      • This compound (or vehicle for total binding, or naloxone for non-specific binding)

      • Radioligand

      • Receptor membrane preparation

    • The final assay volume should be 250 µL.

    • Incubate the plate at 25°C for 60-90 minutes.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways

Opioid receptors primarily signal through the G protein-dependent pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of inhibitory G proteins (Gᵢ/Gₒ).[4][5] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

G Protein-Dependent Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OR Opioid Receptor G_protein G Protein (αβγ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel K⁺ Channel G_protein->K_channel βγ subunit activates cAMP cAMP AC->cAMP Reduces production Ca_ion Ca_channel->Ca_ion Decreases influx K_ion K_channel->K_ion Increases efflux Ligand Agonist Ligand->OR Binds

Caption: Opioid receptor G protein-dependent signaling pathway.

β-Arrestin Signaling Pathway

In addition to G protein signaling, agonist binding can also lead to the phosphorylation of the opioid receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events.[1][4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OR Opioid Receptor GRK GRK OR->GRK Recruits Phosphorylation P GRK->OR Phosphorylates beta_arrestin β-Arrestin ERK ERK Signaling beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization beta_arrestin->Phosphorylation Binds Ligand Agonist Ligand->OR

Caption: Opioid receptor β-arrestin signaling pathway.

References

Applications of SDM25N hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes address the reported scientific applications of SDM25N hydrochloride. Extensive literature review indicates that the primary and currently established research application of this compound is in the field of virology , specifically as an inhibitor of flaviviruses. At present, there is no scientific literature available to support the application of this compound in neuroscience research. The information provided herein is based on its documented antiviral properties.

Overview and Mechanism of Action

This compound is a small molecule inhibitor with demonstrated activity against flaviviruses, a genus that includes Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). The primary molecular target of SDM25N is the viral non-structural protein 4B (NS4B).

The NS4B protein is a crucial component of the viral replication complex and plays a significant role in antagonizing the host's innate immune response. Specifically, flavivirus NS4B has been shown to interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is essential for the induction of hundreds of interferon-stimulated genes (ISGs), many of which have potent antiviral functions. By inhibiting the activation of STAT1, NS4B effectively dampens the host's primary defense against viral infection.

SDM25N exerts its antiviral effect by targeting NS4B, thereby disrupting the viral replication machinery. Evidence suggests that it shares a molecular mechanism of action with another DENV inhibitor, NITD-618, as mutations conferring resistance to NITD-618 also provide cross-resistance to SDM25N.

Applications in Virology Research

The principal application of this compound is as a tool compound for studying flavivirus replication and for the development of novel antiviral therapies. Specific applications include:

  • Inhibition of viral replication: Studying the dose-dependent effects of SDM25N on viral titer in cell culture models of flavivirus infection.

  • Mechanism of action studies: Elucidating the precise binding site and inhibitory mechanism of SDM25N on the NS4B protein.

  • Resistance studies: Investigating the genetic basis of viral resistance to SDM25N to identify key functional residues in the NS4B protein.

  • Structure-activity relationship (SAR) studies: Serving as a reference compound for the design and synthesis of more potent and specific NS4B inhibitors.

  • Prophylactic and therapeutic potential assessment: Evaluating the efficacy of SDM25N in preventing or treating flavivirus infection in animal models.

Quantitative Data Summary

ParameterDescriptionExample Value (NITD-618)Virus Serotype
EC50 The concentration of the compound that results in a 50% reduction in viral replication.1-4 µMDENV-1 to 4
CC50 The concentration of the compound that results in a 50% reduction in cell viability.> 20 µM (Hypothetical)-
Selectivity Index (SI) The ratio of CC50 to EC50, indicating the therapeutic window of the compound.>5-20 (Hypothetical)-

Experimental Protocols

Protocol: Determination of Antiviral Activity (EC50) using a Plaque Reduction Assay

Objective: To determine the concentration of this compound required to inhibit 50% of flavivirus plaque formation in a susceptible cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Susceptible host cells (e.g., Vero, BHK-21)

  • Flavivirus stock of known titer (e.g., DENV, WNV)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to 90-95% confluency.

  • Compound Dilution: Prepare a series of 2-fold dilutions of this compound in culture medium, ranging from a high concentration (e.g., 50 µM) to a low concentration (e.g., 0.1 µM). Include a no-drug (vehicle) control.

  • Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with the flavivirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells.

  • Overlay: Add an overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose) to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Flavivirus NS4B Interference with JAK-STAT Signaling

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR JAK JAK IFNR->JAK Activates STAT1_inactive STAT1 (Inactive) JAK->STAT1_inactive Phosphorylates STAT1_active p-STAT1 (Active) STAT1_inactive->STAT1_active STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerizes & Translocates NS4B Flavivirus NS4B NS4B->STAT1_active Inhibits Activation SDM25N SDM25N HCl SDM25N->NS4B Inhibits ISG Interferon-Stimulated Genes (ISGs) STAT1_dimer->ISG Induces Transcription Antiviral Antiviral State ISG->Antiviral

Caption: Flavivirus NS4B inhibits STAT1 activation, blocking the antiviral interferon response.

Experimental Workflow: Antiviral Compound Screening

G start Start plate_cells Plate Host Cells (e.g., Vero) start->plate_cells infect Infect Cells with Flavivirus plate_cells->infect prepare_compound Prepare Serial Dilutions of SDM25N HCl treat Add SDM25N HCl Dilutions to Wells prepare_compound->treat infect->treat incubate Incubate for Plaque Formation treat->incubate stain Fix and Stain Plaques (Crystal Violet) incubate->stain analyze Count Plaques & Calculate EC50 stain->analyze end End analyze->end

Application Notes and Protocols for SDM25N Hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDM25N hydrochloride is a versatile chemical probe with a dual mechanism of action. It is a high-affinity and highly selective non-peptide antagonist for the δ-opioid receptor (DOR) and a potent inhibitor of Dengue virus (DENV) replication.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro studies, focusing on its antiviral properties.

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 342884-71-3
Molecular Formula C₂₆H₂₇ClN₂O₃
Molecular Weight 450.96 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Mechanism of Action

δ-Opioid Receptor Antagonism

As a δ-opioid receptor antagonist, this compound binds to the receptor with high affinity, blocking the binding of endogenous and exogenous agonists. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Antagonism by SDM25N prevents the downstream signaling cascade that would normally be initiated by agonist binding. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.

DOR_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Reduces K_ion K⁺ Efflux K_channel->K_ion Increases SDM25N SDM25N HCl SDM25N->DOR Blocks Agonist Opioid Agonist Agonist->DOR Activates ATP ATP ATP->AC

Diagram 1: δ-Opioid Receptor Antagonism by SDM25N HCl.
Anti-Dengue Virus Activity

This compound inhibits Dengue virus replication by targeting the viral non-structural protein 4B (NS4B).[2] While the precise molecular interactions are still under investigation, it is understood that SDM25N's interaction with NS4B restricts the replication of the viral genomic RNA.[2] This mechanism is distinct from translation inhibition. The antiviral effect has been observed in various mammalian cell lines.[1]

DENV_Inhibition cluster_cell Infected Host Cell DENV_RNA DENV Genomic RNA Viral_Polyprotein Viral Polyprotein DENV_RNA->Viral_Polyprotein Translation NS4B NS4B Protein Viral_Polyprotein->NS4B Cleavage Replication_Complex Viral Replication Complex NS4B->Replication_Complex Forms NS4B->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA Replication SDM25N SDM25N HCl SDM25N->NS4B Inhibits

Diagram 2: Anti-Dengue Virus Mechanism of SDM25N HCl.

Quantitative Data for In Vitro Studies

The following tables summarize the reported in vitro activity of this compound.

Table 1: Antiviral Activity of this compound against Dengue Virus Serotype 2 (DENV-2)

Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
HeLa2.8>50>17.9(van Cleef et al., 2013)
BHK-213.4>50>14.7(van Cleef et al., 2013)

Table 2: δ-Opioid Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)Reference
δ-Opioid4.7(Tocris Bioscience)
κ-Opioid3800(Tocris Bioscience)
µ-Opioid7900(Tocris Bioscience)

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); Kᵢ: Inhibitory constant.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Viability (Cytotoxicity) Assay

This protocol is adapted from standard MTT/CCK-8 assay procedures.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of SDM25N HCl B->C D Incubate for 48-72h C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance F->G H Calculate CC₅₀ G->H

Diagram 3: Workflow for Cell Viability Assay.

Materials:

  • HeLa or BHK-21 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO or solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa or BHK-21 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/CCK-8 Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement:

    • For MTT: Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression curve fit.

Dengue Virus Inhibition Assay (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction neutralization test (PRNT) to determine the EC₅₀ of this compound.

Materials:

  • BHK-21 cells

  • Dengue virus (DENV-2) stock of known titer

  • Complete growth medium

  • Serum-free medium

  • This compound stock solution

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: Prepare serial dilutions of this compound in serum-free medium. Mix each dilution with an equal volume of DENV-2 (at a concentration that yields 50-100 plaques per well). Incubate the virus-compound mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the BHK-21 cell monolayers and wash with PBS. Inoculate the cells with 200 µL (for 12-well) or 400 µL (for 6-well) of the virus-compound mixture. Incubate for 1-2 hours at 37°C, with gentle rocking every 15 minutes.

  • Overlay: After the incubation period, remove the inoculum and overlay the cells with 2 mL (for 12-well) or 3 mL (for 6-well) of methylcellulose overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days, or until plaques are visible.

  • Plaque Staining: Fix the cells with 4% formaldehyde for 30 minutes. Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes. Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.

Western Blot for Viral Protein Expression

This protocol can be used to assess the effect of this compound on the expression of DENV NS4B protein.

Materials:

  • DENV-infected cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DENV NS4B

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein lysates and run them on an SDS-PAGE gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against NS4B and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the NS4B signal to the loading control to determine the relative protein expression.

References

Application Notes and Protocols for SDM25N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDM25N hydrochloride is a versatile chemical probe with two distinct and well-characterized biological activities. Primarily, it is a high-affinity and highly selective non-peptide antagonist for the delta-opioid receptor (δ-opioid receptor). Additionally, this compound has been identified as an inhibitor of Dengue virus (DENV) replication, exerting its antiviral effect through the targeting of the viral non-structural protein 4B (NS4B). This document provides detailed application notes and experimental protocols for the in vitro and in vivo characterization of this compound's dual activities.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Weight 450.96 g/mol [1][2]
Formula C₂₆H₂₆N₂O₃·HCl[1]
Solubility Soluble to 10 mM in water and to 100 mM in DMSO.[1]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year. Shipped at ambient temperature.[2][3]

Section 1: Delta-Opioid Receptor Antagonist Activity

This compound is a potent and selective antagonist of the δ-opioid receptor. Its selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors makes it a valuable tool for studying the physiological and pathological roles of the δ-opioid receptor system.

Quantitative Data: Receptor Binding Affinity
ReceptorKᵢ (nM)
Delta (δ) 4.7
Kappa (κ) 3800
Mu (μ) 7900
(Data sourced from references[1][4])
Experimental Protocols

This protocol determines the binding affinity of this compound for the δ-opioid receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human δ-opioid receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Naltrindole (a selective δ-opioid receptor antagonist).

  • Unlabeled naltrindole (for determining non-specific binding).

  • This compound.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-δ-opioid receptor cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Naltrindole (at a final concentration equal to its Kd), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding, add 50 µL of assay buffer instead of the competitor.

    • For non-specific binding, add 50 µL of a saturating concentration of unlabeled naltrindole (e.g., 10 µM).

    • Add 50 µL of the cell membrane preparation (typically 20-50 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

This protocol assesses the antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO-K1 cells stably expressing the human δ-opioid receptor.

  • Assay medium: Serum-free DMEM/F12.

  • Forskolin (adenylyl cyclase activator).

  • SNC80 (a selective δ-opioid receptor agonist).

  • This compound.

  • HTRF cAMP assay kit.

  • Plate reader capable of HTRF.

Procedure:

  • Cell Preparation:

    • Plate CHO-K1-δ-opioid receptor cells in a 96-well plate and grow to confluency.

  • Antagonist Treatment:

    • Wash the cells with assay medium.

    • Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of SNC80 (EC₈₀) and forskolin (e.g., 10 µM) to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the HTRF cAMP assay kit.[5][6][7]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

In Vivo Studies

For in vivo characterization of this compound's δ-opioid receptor antagonist activity, mouse models of pain or anxiety can be utilized.[8][9][10][11][12]

Workflow for In Vivo Delta-Opioid Receptor Antagonist Studies

G cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Data Analysis animal_model Select Animal Model (e.g., C57BL/6 mice) drug_prep Prepare this compound (e.g., in saline or DMSO/saline) animal_model->drug_prep administer_sdm25n Administer SDM25N HCl (e.g., i.p., s.c.) drug_prep->administer_sdm25n administer_agonist Administer δ-Opioid Agonist (e.g., SNC80) administer_sdm25n->administer_agonist behavioral_test Behavioral Assay (e.g., hot plate, tail flick for analgesia; elevated plus maze for anxiety) administer_agonist->behavioral_test data_collection Collect Behavioral Data behavioral_test->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis

Caption: Workflow for in vivo studies of this compound.

Section 2: Anti-Dengue Virus Activity

This compound inhibits the replication of Dengue virus by targeting the viral non-structural protein 4B (NS4B), which is essential for the formation of the viral replication complex.

Experimental Protocols

This assay is used to determine the viral titer and to assess the antiviral activity of this compound by quantifying the reduction in infectious virus particles.[3][13][14][15][16]

Materials:

  • BHK-21 (baby hamster kidney) or Vero (African green monkey kidney) cells.

  • Dengue virus stock (e.g., DENV-2).

  • Growth medium (e.g., DMEM with 10% FBS).

  • Infection medium (e.g., DMEM with 2% FBS).

  • Overlay medium: Infection medium containing 1% methylcellulose.

  • This compound.

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding:

    • Seed BHK-21 or Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Infection and Treatment:

    • Prepare serial dilutions of the DENV stock in infection medium.

    • Pre-incubate the virus with various concentrations of this compound for 1 hour at 37°C.

    • Remove the growth medium from the cells and infect with the virus-drug mixture.

    • Incubate for 2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Overlay and Incubation:

    • Remove the virus inoculum and add 2 mL of the overlay medium containing the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days until plaques are visible.

  • Plaque Visualization and Counting:

    • Remove the overlay medium and fix the cells with 4% formaldehyde for 30 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques to determine the viral titer (PFU/mL).

  • Data Analysis:

    • Calculate the percentage of plaque reduction compared to the untreated control.

    • Determine the EC₅₀ value, the concentration of this compound that reduces the number of plaques by 50%.

This protocol quantifies the amount of viral RNA in infected cells to determine the effect of this compound on viral replication.[17][18][19][20][21]

Materials:

  • Huh-7 (human hepatoma) or other DENV-permissive cells.

  • Dengue virus.

  • This compound.

  • RNA extraction kit.

  • qRT-PCR master mix.

  • Primers and probe specific for the DENV genome (e.g., targeting the 3' UTR).

  • Real-time PCR instrument.

Procedure:

  • Cell Infection and Treatment:

    • Seed Huh-7 cells in a 24-well plate.

    • Infect the cells with DENV at a known multiplicity of infection (MOI).

    • After virus adsorption, wash the cells and add fresh medium containing various concentrations of this compound.

    • Incubate for 48 hours at 37°C.

  • RNA Extraction:

    • Harvest the cell supernatant or lyse the cells to extract total RNA using a commercial RNA extraction kit.

  • qRT-PCR:

    • Perform a one-step or two-step qRT-PCR using DENV-specific primers and probe.

    • Include a standard curve of known DENV RNA concentrations to quantify the viral RNA in the samples.

  • Data Analysis:

    • Quantify the viral RNA levels in treated and untreated samples.

    • Calculate the percentage of inhibition of viral RNA replication.

    • Determine the EC₅₀ value for the inhibition of viral RNA synthesis.

Signaling Pathway Investigation

Dengue virus NS4B has been shown to antagonize the host's innate immune response, in part by inhibiting the JAK-STAT signaling pathway. This compound, by targeting NS4B, may restore this signaling.

Dengue Virus NS4B and JAK-STAT Signaling

G cluster_0 Host Cell cluster_1 Dengue Virus IFNR IFN Receptor JAK1 JAK1 IFNR->JAK1 activates TYK2 TYK2 IFNR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE translocates to nucleus and binds ISG Interferon-Stimulated Genes (Antiviral State) ISRE->ISG promotes transcription DENV DENV NS4B NS4B Protein DENV->NS4B produces NS4B->STAT1 inhibits phosphorylation SDM25N SDM25N HCl SDM25N->NS4B inhibits IFN Interferon (IFN) IFN->IFNR binds

Caption: SDM25N HCl inhibits DENV NS4B, potentially restoring STAT1 signaling.

This protocol is used to assess the phosphorylation status of STAT1, a key event in the JAK-STAT signaling pathway.[22][23][24][25][26]

Materials:

  • DENV-infected cells treated with this compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Sample Preparation:

    • Infect cells with DENV and treat with this compound as described in Protocol 2.2.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total STAT1 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT1 and total STAT1.

    • Calculate the ratio of phospho-STAT1 to total STAT1 to determine the effect of this compound on STAT1 phosphorylation.

In Vivo Studies

For in vivo evaluation of the anti-Dengue virus activity of this compound, immunocompromised mouse models such as the AG129 mouse (deficient in type I and II interferon receptors) are commonly used.[1][2][4][27][28]

Workflow for In Vivo Anti-Dengue Virus Studies

G cluster_0 Pre-experiment cluster_1 Experiment cluster_2 Endpoint Analysis animal_model Select Animal Model (e.g., AG129 mice) drug_prep Prepare this compound animal_model->drug_prep virus_prep Prepare DENV Inoculum animal_model->virus_prep treatment Administer SDM25N HCl (e.g., daily post-infection) drug_prep->treatment virus_challenge Infect Mice with DENV (e.g., i.p.) virus_prep->virus_challenge virus_challenge->treatment monitoring Monitor Disease Progression (weight loss, survival, clinical signs) treatment->monitoring sample_collection Collect Blood and Tissues monitoring->sample_collection viremia_analysis Measure Viremia (qRT-PCR, Plaque Assay) sample_collection->viremia_analysis histopathology Histopathological Analysis sample_collection->histopathology

Caption: Workflow for in vivo anti-Dengue virus efficacy studies.

Conclusion

This compound is a valuable pharmacological tool for investigating both the δ-opioid receptor system and Dengue virus replication. The protocols provided herein offer a comprehensive framework for characterizing its dual activities in both in vitro and in vivo settings. Researchers should adapt and optimize these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols for Studying Flavivirus Replication with SDM25N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), represent a significant and growing threat to global public health. With limited approved vaccines and no specific antiviral therapies available for most flaviviral infections, there is an urgent need for novel therapeutic agents.[1] The viral non-structural proteins, which are essential for viral replication, are prime targets for antiviral drug development. SDM25N hydrochloride, originally identified as a δ-opioid receptor antagonist, has been repurposed as a potent inhibitor of Dengue virus replication.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing SDM25N to study flavivirus replication, particularly Dengue virus, in a research setting.

Mechanism of Action

This compound inhibits flavivirus replication by specifically targeting the viral non-structural protein 4B (NS4B).[1][2] The NS4B protein is a crucial component of the virus-induced replication complex, which forms within the host cell's endoplasmic reticulum and is the site of viral RNA synthesis.[2]

Studies using a DENV serotype 2 (DENV2) subgenomic replicon system have demonstrated that SDM25N restricts genomic RNA replication rather than the initial translation of the viral genome.[1][3] Resistance to SDM25N has been mapped to a single amino acid substitution (F164L) in the NS4B protein, confirming it as the target.[1] This specific mechanism makes SDM25N a valuable tool for dissecting the function of NS4B and the processes of viral RNA synthesis.

Flavivirus_Replication_Cycle cluster_cell Host Cell Entry 1. Entry & Uncoating Translation 2. Translation of Viral Polyprotein Entry->Translation +ssRNA genome Processing 3. Polyprotein Processing Translation->Processing Assembly 6. Virion Assembly Processing->Assembly Structural Proteins NS4B NS4B Protein Processing->NS4B RC_Formation 4. Replication Complex (RC) Formation on ER RNA_Synthesis 5. RNA Replication (+ssRNA -> -ssRNA -> +ssRNA) RC_Formation->RNA_Synthesis RNA_Synthesis->Assembly Progeny +ssRNA Egress 7. Maturation & Egress Assembly->Egress Progeny Progeny Virions Egress->Progeny NS4B->RC_Formation Essential Component SDM25N SDM25N SDM25N->NS4B Inhibits Virus Flavivirus Virion Virus->Entry

Figure 1. Flavivirus replication cycle and the inhibitory action of SDM25N.

Quantitative Data: In Vitro Antiviral Activity

SDM25N has demonstrated potent and specific activity against Dengue virus in various cell-based assays. Its efficacy is typically measured by its 50% effective concentration (EC₅₀), while its effect on host cells is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), an indicator of the compound's therapeutic window.

CompoundVirus StrainCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SDM25N DENV-2HeLaReplicon1.9> 25> 13.2[2]
SDM25N DENV-2 (WT)HeLaVirus Yield~ 5.0> 25> 5[1]
SDM25N DENV-2 (WT)BHK-21Virus Yield~ 5.0> 25> 5[1]
SDM25N DENV-2 (WT)C6/36Virus YieldNo activityNot applicableNot applicable[1]

Note: The CC₅₀ was reported as greater than the highest tested concentration of 25 µM in the primary study.[1] Antiviral activity was observed in human (HeLa) and hamster (BHK-21) cell lines, but not in the mosquito-derived C6/36 cell line.[1]

Experimental Protocols

The following protocols provide a framework for evaluating the antiviral activity of this compound against flaviviruses.

Experimental_Workflow start Start: Prepare Cells (e.g., HeLa, BHK-21, Vero) cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/MTS) start->cytotoxicity Determine CC₅₀ branch start->branch antiviral Antiviral Assays plaque_assay Protocol 2: Plaque Reduction Assay antiviral->plaque_assay Measure Infectious Particles yield_assay Protocol 3: Viral Yield Reduction Assay antiviral->yield_assay Measure Viral Titer replicon_assay Protocol 4: Replicon Assay (RNA Replication) antiviral->replicon_assay Measure RNA Replication branch->antiviral Treat cells with SDM25N & Infect with Flavivirus

Figure 2. Workflow for evaluating the antiviral activity of SDM25N.

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of SDM25N that affects host cell viability. It is crucial for distinguishing true antiviral activity from compound-induced cell death.

Materials:

  • Mammalian cells (e.g., HeLa, BHK-21, Vero)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of SDM25N in growth medium. The final DMSO concentration should be kept constant (e.g., <0.5%).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (medium with DMSO vehicle) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol 2: Plaque Reduction Assay

This "gold standard" assay quantifies the effect of an inhibitor on the production of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero or BHK-21) in 12-well or 24-well plates.

  • Flavivirus stock of known titer (Plaque Forming Units/mL).

  • Serial dilutions of SDM25N in serum-free medium.

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% Carboxymethyl cellulose).

  • Crystal Violet staining solution (0.1% w/v Crystal Violet in 20% ethanol).

  • 10% Formalin for fixation.

Procedure:

  • Cell Preparation: Ensure cell monolayers are 95-100% confluent on the day of infection.

  • Virus-Compound Incubation: Mix a standardized amount of virus (to yield 50-100 plaques/well) with equal volumes of the SDM25N serial dilutions. Incubate this mixture for 1 hour at 37°C. A virus-only control (mixed with vehicle) is essential.

  • Infection: Aspirate the growth medium from the cell monolayers and inoculate with 100-200 µL of the virus-compound mixture.

  • Adsorption: Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution and prevent drying.

  • Overlay: After adsorption, aspirate the inoculum and add 1-2 mL of the overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 3-7 days, depending on the virus, until plaques are visible.

  • Fixation and Staining: Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes. Wash the wells with water and stain with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Determine the EC₅₀ by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Viral Yield Reduction Assay

This assay measures the total amount of infectious virus produced (both cell-associated and released) in the presence of the inhibitor.

Materials:

  • Susceptible cells (e.g., HeLa, BHK-21) in 24-well or 48-well plates.

  • Flavivirus stock.

  • Serial dilutions of SDM25N.

  • Apparatus for plaque assay (for titrating the yield).

Procedure:

  • Seeding and Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with medium containing serial dilutions of SDM25N for 2-4 hours.

  • Infection: Infect the cells with the flavivirus at a low Multiplicity of Infection (MOI), e.g., 0.01-0.1, in the presence of the corresponding SDM25N concentration.

  • Incubation: Incubate for 48-72 hours to allow for multiple rounds of replication.

  • Harvesting: At the end of the incubation, harvest the entire culture (cells and supernatant) from each well. Subject the samples to three freeze-thaw cycles to release cell-associated virus.

  • Titration: Clarify the lysates by centrifugation. Determine the viral titer in each sample by performing a standard plaque assay on fresh cell monolayers (as described in Protocol 2).

  • Analysis: Calculate the reduction in viral titer for each SDM25N concentration compared to the vehicle-treated control. Determine the EC₅₀ from the dose-response curve.

Protocol 4: Subgenomic Replicon Assay

This assay specifically measures the impact of a compound on viral RNA replication, independent of virus entry and assembly. It is ideal for confirming the mechanism of action of inhibitors like SDM25N.

Materials:

  • A stable cell line harboring a flavivirus replicon (e.g., HeLa or BHK-21 cells with a DENV replicon expressing a reporter like Luciferase or GFP).

  • 96-well opaque plates (for luciferase) or clear plates (for GFP).

  • Serial dilutions of SDM25N.

  • Luciferase assay reagent (if applicable).

  • Plate reader capable of measuring luminescence or fluorescence.

Procedure:

  • Cell Seeding: Seed the replicon-harboring cells in 96-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with serial dilutions of SDM25N.

  • Incubation: Incubate for 48-72 hours.

  • Reporter Measurement:

    • For Luciferase Replicons: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

    • For GFP Replicons: Measure the GFP fluorescence directly in the plate reader or by flow cytometry.

  • Analysis: Normalize the reporter signal to cell viability (determined in a parallel cytotoxicity assay). Calculate the percentage of inhibition relative to the vehicle control and determine the EC₅₀ from the dose-response curve.

Conclusion

This compound is a specific and valuable research tool for investigating the role of the NS4B protein in flavivirus replication. By inhibiting a key step in viral RNA synthesis, it allows for detailed mechanistic studies. The protocols provided herein offer a robust framework for characterizing the antiviral activity of SDM25N and similar compounds, aiding in the broader effort to develop effective therapies against flaviviral diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SDM25N Hydrochloride Concentration for DENV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SDM25N hydrochloride as a dengue virus (DENV) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the optimal concentration of this compound for DENV inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against DENV?

A1: this compound is a δ-opioid receptor antagonist that has been identified as a potent inhibitor of Dengue virus replication.[1] Its primary mechanism of action is the targeting of the viral non-structural protein 4B (NS4B).[1][2] By interacting with NS4B, this compound restricts the replication of the viral genomic RNA.[1][2]

Q2: In which cell lines is this compound effective for DENV inhibition?

A2: this compound has demonstrated antiviral activity against wild-type DENV-2 in mammalian cell lines such as HeLa (human cervical cancer cells) and BHK-21 (baby hamster kidney cells).[2] However, it has been shown to be ineffective in the C6/36 mosquito cell line derived from Aedes albopictus.[2]

Q3: What is the optimal concentration range for this compound in DENV inhibition experiments?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have shown antiviral activity in the range of 1-25 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and DENV serotype.

Q4: Does this compound inhibit all four DENV serotypes?

A4: The majority of published research has focused on the inhibitory activity of this compound against DENV serotype 2 (DENV-2).[2] While it is a potent inhibitor of DENV-2, its efficacy against DENV-1, DENV-3, and DENV-4 is not as well-documented in publicly available literature. Researchers should validate its activity against other serotypes empirically.

Q5: How does DENV develop resistance to this compound?

A5: Resistance to this compound has been associated with a specific amino acid substitution in the viral NS4B protein. A single amino acid change, F164L (phenylalanine to leucine at position 164), in the NS4B protein has been shown to confer resistance to the compound.[2] Interestingly, a mutation at a different position in NS4B (P104L), which confers resistance to another DENV inhibitor (NITD-618), also provides resistance to SDM25N.[2]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound against DENV-2

CompoundCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compoundHeLaDENV-2 InhibitionNot explicitly stated, but active in 1-25 µM range>25Not explicitly stated[1][2]
This compoundBHK-21DENV-2 InhibitionNot explicitly stated, but active in 1-25 µM range>25Not explicitly stated[1][2]

Note: Specific EC50 and CC50 values for this compound are not consistently reported across publicly available literature. Researchers are strongly encouraged to determine these values for their specific experimental setup.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Assay (PRNA) for DENV

This protocol is a standard method to determine the titer of infectious virus and to assess the antiviral activity of compounds like this compound.

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stock (of desired serotype)

  • This compound stock solution

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., 1% methylcellulose in infection medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in infection medium.

  • Virus Preparation: Dilute the DENV stock in infection medium to a concentration that will produce 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of the diluted virus and each compound dilution. Incubate at 37°C for 1 hour to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and wash once with PBS. Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution.

  • Overlay: After incubation, remove the inoculum and overlay the cells with the methylcellulose overlay medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Staining: Remove the overlay medium and wash the cells gently with PBS. Fix the cells with 10% formalin for 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • Cell line of interest (e.g., Vero, BHK-21, HeLa)

  • This compound stock solution

  • Growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (with medium) and a "medium only" blank.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.

Troubleshooting Guides

Plaque Reduction Neutralization Assay (PRNA)
Issue Possible Cause(s) Troubleshooting Steps
No plaques or very few plaques in the virus control wells - Inactive virus stock.- Incorrect virus dilution.- Cell monolayer is not healthy or confluent.- Titer your virus stock to ensure it is active.- Prepare fresh virus dilutions.- Ensure cells are healthy and form a confluent monolayer before infection.
Plaques are fuzzy or indistinct - Overlay is too thin or has detached.- Incubation time is too long.- Ensure the overlay has the correct consistency and is applied evenly.- Optimize the incubation time for your specific virus and cell line.
High variability between replicate wells - Inconsistent cell seeding.- Uneven distribution of virus inoculum.- Ensure accurate and consistent cell counting and seeding.- Rock the plates gently during the infection step to ensure even coverage.
Cell monolayer detaches - Overlay is toxic to the cells.- Cells are over-confluent or unhealthy.- Test the toxicity of the overlay medium on the cells.- Use healthy, sub-confluent cells for the assay.
MTT Assay
Issue Possible Cause(s) Troubleshooting Steps
Low absorbance readings in all wells - Low cell number.- Insufficient incubation time with MTT.- Formazan crystals not fully dissolved.- Optimize cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Ensure complete solubilization of formazan crystals by mixing thoroughly.
High background absorbance in blank wells - Contamination of the medium or reagents.- Phenol red in the medium can interfere.- Use sterile techniques and fresh reagents.- Use phenol red-free medium for the assay.
Inconsistent results between experiments - Variation in cell passage number.- Different incubation times.- Use cells within a consistent passage number range.- Standardize all incubation times.
Compound precipitates in the medium - Compound has low solubility in aqueous solutions.- Dissolve the compound in a small amount of DMSO first, then dilute in medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Mandatory Visualizations

DENV NS4B-Mediated Inhibition of Interferon Signaling

The Dengue virus non-structural protein 4B (NS4B) plays a crucial role in antagonizing the host's innate immune response, specifically the interferon (IFN) signaling pathway. The diagram below illustrates the simplified pathway and the point of inhibition by DENV NS4B.

DENV_NS4B_Interferon_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Type I IFN IFNAR IFN Receptor (IFNAR) IFN->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates pSTAT1_pSTAT2 pSTAT1/pSTAT2 IRF9 IRF9 pSTAT1_pSTAT2->IRF9 Recruits ISGF3 ISGF3 Complex ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates to Nucleus and Binds DENV_NS4B DENV NS4B DENV_NS4B->pSTAT1_pSTAT2 Inhibits Phosphorylation ISGs Interferon-Stimulated Genes (ISGs) (Antiviral State) ISRE->ISGs Promotes Transcription Antiviral_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screening Hit_Identification Identify 'Hits' (Compounds with Antiviral Activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (Determine EC50) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assays (Determine CC50) Hit_Identification->Cytotoxicity SI_Calculation Calculate Selectivity Index (SI) Dose_Response->SI_Calculation Cytotoxicity->SI_Calculation Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition, Replicon Assays) SI_Calculation->Mechanism_of_Action Resistance_Studies Resistance Profiling Mechanism_of_Action->Resistance_Studies Lead_Compound Lead Compound Resistance_Studies->Lead_Compound

References

Troubleshooting SDM25N hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDM25N hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, covering its dual applications as a delta-opioid receptor antagonist and a Dengue virus (DENV) inhibitor.

General Handling and Solubility

Question: I am having trouble dissolving this compound. What are the recommended solvents and storage conditions?

Answer:

This compound has specific solubility characteristics. For optimal results, follow these guidelines:

  • Solubility:

    • DMSO: Soluble up to 45.09 mg/mL. Sonication may be required to achieve complete dissolution.[1]

    • Water: Sparingly soluble. It is not recommended as a primary solvent for stock solutions.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[1]

    • In Solvent (DMSO): Store at -80°C for up to 1 year.[1]

  • Troubleshooting Tips:

    • If you observe precipitation upon dilution of a DMSO stock in aqueous media, try vortexing the solution or preparing a more diluted intermediate stock in a co-solvent like ethanol before the final dilution in your experimental buffer.

    • For in vivo studies, a common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline.[1] Always prepare fresh for animal experiments.

Delta-Opioid Receptor Antagonist Experiments

Question: My Schild analysis for this compound is yielding a non-linear plot or a slope significantly different from 1. What could be the issue?

Answer:

A non-ideal Schild plot can indicate several experimental issues. Here’s how to troubleshoot:

  • Equilibration Time: Ensure that both the agonist and this compound have reached equilibrium with the receptors before measuring the response. Insufficient incubation time can lead to an underestimation of the antagonist's potency.

  • Agonist Specificity: Verify that the agonist used acts specifically on the delta-opioid receptor and does not have off-target effects at the concentrations used.

  • Receptor Heterogeneity: The presence of multiple receptor subtypes or receptor heterodimerization (e.g., mu-delta opioid receptor heterodimers) can result in complex pharmacological profiles that do not fit a simple competitive antagonism model.

  • Data Analysis: Double-check your calculations for the dose-ratios and the logarithmic transformations. Ensure that the assumptions of the Schild analysis are met in your experimental setup.

Question: I am observing unexpected or inconsistent results in my cell-based assays for delta-opioid receptor antagonism. What should I check?

Answer:

Inconsistent results in cell-based assays can stem from various factors:

  • Cell Line Integrity: Confirm the expression and functionality of the delta-opioid receptors in your cell line. Passage number can affect receptor expression levels.

  • Ligand Stability: Ensure that both the agonist and this compound are stable in your culture medium for the duration of the experiment.

  • Off-Target Effects: At high concentrations, some opioid ligands can exhibit off-target effects. Perform dose-response curves to identify the optimal concentration range for specific antagonism.

  • Assay-Specific Issues: For cAMP assays, ensure that the adenylyl cyclase stimulation is robust. For binding assays, check for non-specific binding and optimize washing steps.

Dengue Virus (DENV) Inhibition Experiments

Question: I am not observing the expected antiviral activity of this compound in my DENV infection assay. What could be wrong?

Answer:

Several factors can influence the outcome of antiviral assays:

  • Cell Line and Virus Strain: this compound has been shown to be effective in mammalian cell lines like HeLa and BHK-21, but not in the mosquito cell line C6/36.[2] The specific DENV serotype and strain used can also influence the compound's efficacy.

  • Compound Concentration: Ensure that the concentrations of this compound used are within the effective range. Refer to the quantitative data table below for typical EC50 values.

  • Timing of Addition: For mechanism-of-action studies, the timing of compound addition relative to virus infection is crucial. This compound is known to inhibit viral RNA replication.[2][3] Adding the compound too late in the infection cycle may result in reduced efficacy.

  • Cytotoxicity: High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as an antiviral effect. Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound for your specific cell line.

Question: I am trying to generate SDM25N-resistant DENV mutants, but I am not successful. What are some key considerations?

Answer:

Generating drug-resistant virus mutants requires careful experimental design:

  • Selection Pressure: The concentration of this compound used for selection should be high enough to inhibit wild-type virus replication but not so high as to be completely cytotoxic. A concentration around the EC90 is often a good starting point.

  • Passaging: Multiple passages of the virus in the presence of the compound are typically required for resistant mutants to emerge and become dominant in the population.

  • Known Resistance Mutations: Resistance to SDM25N has been associated with a specific amino acid substitution (F164L) in the NS4B protein.[2] Another mutation in NS4B (P104L), which confers resistance to a different DENV inhibitor, has also been shown to provide cross-resistance to SDM25N.[2][3] Sequencing the NS4B gene of your passaged virus population can confirm the presence of these or other potential resistance mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has two well-documented primary mechanisms of action:

  • Delta-Opioid Receptor Antagonism: It acts as a high-affinity, selective, and competitive antagonist of the delta-opioid receptor.

  • Antiviral Activity against Dengue Virus: It inhibits the replication of Dengue virus by targeting the viral non-structural protein 4B (NS4B).[2][3] This inhibition has been shown to restrict the replication of the viral RNA genome.[2][3]

Q2: Can this compound be used in in vivo studies?

A2: Yes, this compound can be used in animal models. However, proper formulation is critical due to its limited aqueous solubility. A common approach is to use a vehicle containing DMSO, PEG300, and Tween 80 in saline.[1] The appropriate dosage and administration route should be determined based on the specific animal model and experimental goals, often by referring to existing literature for similar compounds.[1]

Q3: How does Dengue virus NS4B interfere with host signaling, and how does this compound counteract this?

A3: The Dengue virus NS4B protein can suppress the host's innate immune response by interfering with the JAK-STAT signaling pathway. Specifically, NS4B can block the activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key protein in the interferon signaling cascade. This inhibition prevents the expression of interferon-stimulated genes (ISGs) that have antiviral functions. This compound, by targeting NS4B, is believed to disrupt its function in viral replication, which may indirectly restore the host's ability to mount an effective antiviral response.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is highly selective for the delta-opioid receptor over mu- and kappa-opioid receptors, high concentrations may lead to off-target effects, a common phenomenon for many small molecule inhibitors. It is always recommended to perform dose-response experiments and include appropriate controls to identify and minimize potential off-target effects in your specific experimental system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Parameter Value Receptor/Target Reference
Binding Affinity (Ki) ~4.7 nM (inferred from similar compounds)Delta-Opioid Receptor
EC50 (Antiviral Activity) 1-4 µM (depending on DENV serotype)Dengue Virus (DENV)
CC50 (Cytotoxicity) >40 µM (in Vero, BHK-21, and A549 cells)Various cell lines[4]

Note: The Ki value is an estimate based on the reported high affinity of SDM25N and data from structurally related delta-opioid receptor antagonists. The EC50 and CC50 values are based on published data for DENV inhibitors targeting NS4B.

Experimental Protocols

Cell Viability (MTT) Assay to Determine Cytotoxicity

This protocol is adapted for determining the cytotoxicity of this compound in a 96-well format.

Materials:

  • Cells of interest (e.g., HeLa, BHK-21, A549)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.

  • Incubate the plate for 48-72 hours (or your desired experimental duration) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Plaque Reduction Assay for DENV Antiviral Activity

This protocol outlines the steps to assess the antiviral efficacy of this compound against Dengue virus.

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stock of known titer (PFU/mL)

  • Complete culture medium and serum-free medium

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., 1% methylcellulose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Prepare serial dilutions of this compound in serum-free medium.

  • In separate tubes, mix each drug dilution with an equal volume of DENV diluted in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well. Also, prepare a virus control (virus + medium with DMSO) and a no-virus control.

  • Incubate the virus-drug mixtures for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate with 200 µL (for 12-well) or 400 µL (for 6-well) of the virus-drug mixtures.

  • Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.

  • Aspirate the inoculum and overlay the cells with 2 mL (for 12-well) or 3 mL (for 6-well) of the overlay medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days until plaques are visible.

  • Fix the cells with 4% formaldehyde for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the virus control. Determine the EC50 value.

Visualizations

Experimental Workflow for Antiviral Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Vero, BHK-21) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Cell_Culture->Antiviral Virus_Stock DENV Stock Preparation & Titration Virus_Stock->Antiviral Compound_Prep SDM25N HCl Stock Preparation Compound_Prep->Cytotoxicity Compound_Prep->Antiviral CC50 CC50 Determination Cytotoxicity->CC50 EC50 EC50 Determination Antiviral->EC50 SI Selectivity Index (CC50 / EC50) CC50->SI EC50->SI

Caption: General experimental workflow for evaluating the antiviral activity and cytotoxicity of this compound.

DENV NS4B-Mediated Inhibition of JAK-STAT Signaling and the Postulated Effect of SDM25N

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFN Receptor JAK1 JAK1 IFNAR->JAK1 2. Activation TYK2 TYK2 IFNAR->TYK2 2. Activation STAT1 STAT1 JAK1->STAT1 3. Phosphorylation TYK2->STAT1 3. Phosphorylation pSTAT1 p-STAT1 pSTAT1->pSTAT1 4. Dimerization ISG Interferon-Stimulated Genes (ISGs) pSTAT1->ISG 5. Nuclear Translocation & Gene Transcription DENV_NS4B DENV NS4B DENV_NS4B->STAT1 Inhibition of Phosphorylation SDM25N SDM25N SDM25N->DENV_NS4B Inhibition Antiviral_Response Antiviral Response ISG->Antiviral_Response 6. Protein Synthesis IFN Interferon (IFN) IFN->IFNAR 1. Binding

References

Improving SDM25N hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of SDM25N hydrochloride in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of the free base, especially at neutral or alkaline pH. The hydrochloride salt is more soluble in acidic conditions.Ensure the final pH of the solution is slightly acidic (pH 4-6). If the experimental conditions require a higher pH, consider using a co-solvent such as DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your assay. Always prepare the aqueous solution fresh and visually inspect for precipitation before use.
Loss of Potency in Long-Term Storage Chemical degradation of the compound. As a morphinan-derived structure, SDM25N may be susceptible to oxidation and hydrolysis over time, especially at room temperature and in the presence of light.For long-term storage, it is recommended to store this compound as a solid at -20°C in a desiccator. If a stock solution in an organic solvent like DMSO is required, prepare it in a high concentration, aliquot it into small, single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Inconsistent Experimental Results Degradation of the compound in the experimental medium. The stability of this compound can be influenced by the buffer composition, pH, and presence of other reactive species.Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. If the experiment is lengthy, consider the stability of the compound under the specific assay conditions (e.g., temperature, light exposure) by running appropriate controls.
Discoloration of Solution Oxidation of the compound. Some complex organic molecules can oxidize upon exposure to air and light, leading to a change in color.Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 43.8 mg/mL or higher.[2] For aqueous solutions, solubility is significantly lower (<1 mg/mL).[1]

Q2: How should I store this compound solutions?

A2: For optimal stability, stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C for up to one year.[1] Aqueous solutions are less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for long periods.[2]

Q3: Is this compound sensitive to light?

Q4: What is the expected stability of this compound in common biological buffers like PBS?

A4: Specific stability data in PBS is not available. However, the stability of hydrochloride salts in neutral or slightly alkaline buffers like PBS (typically pH 7.4) can be limited due to the potential for conversion to the less soluble free base and increased susceptibility to hydrolysis. It is strongly recommended to prepare fresh solutions in PBS before use and to minimize the time the compound spends in the buffer before analysis.

Q5: Can I use TRIS buffer with this compound?

A5: TRIS buffers are generally stable.[3][4] However, the pH of TRIS buffers is temperature-dependent. Be sure to adjust the pH at the temperature at which you will be conducting your experiment. As with other aqueous buffers, it is advisable to prepare fresh solutions of this compound in TRIS buffer for each experiment.

Quantitative Stability Data

While specific quantitative stability data for this compound is not publicly available, the following table provides an estimated stability profile based on general knowledge of morphinan alkaloids and small molecule hydrochloride salts in solution. This data should be considered as a guideline, and it is highly recommended to perform your own stability studies for your specific experimental conditions.

Solvent Storage Temperature Estimated Stability (Time to ~10% degradation) Notes
Anhydrous DMSO-80°C> 1 yearAliquot to avoid freeze-thaw cycles.
Anhydrous DMSO-20°C~6 monthsAliquot to avoid freeze-thaw cycles.
Anhydrous DMSO4°CWeeksProne to water absorption which can increase degradation.
Anhydrous DMSORoom TemperatureDaysNot recommended for storage.
Aqueous Buffer (pH 4-6)4°C< 24 hoursPrepare fresh. Visually inspect for precipitation.
Aqueous Buffer (pH > 7)4°CHoursHigher pH may decrease solubility and stability. Prepare immediately before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution (M.Wt: 450.96 g/mol ), weigh 4.51 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.[6][7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • TRIS-HCl buffer, pH 7.4

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Test Solutions: Prepare separate solutions of this compound at a final concentration of 100 µM in the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Neutral Hydrolysis (Aqueous): HPLC-grade water

    • Buffer Stability: PBS (pH 7.4) and TRIS-HCl (pH 7.4)

    • Control: Diluent used for the final solutions (e.g., 99:1 water:DMSO)

  • Incubation:

    • Incubate a set of solutions at room temperature and another at an elevated temperature (e.g., 40°C or 60°C).

    • For photostability, expose a set of solutions to a light source (e.g., UV lamp at 254 nm) at room temperature, alongside a dark control wrapped in aluminum foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

δ-Opioid Receptor Signaling Pathway

// Nodes SDM25N [label="SDM25N\nHydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DOR [label="δ-Opioid Receptor\n(DOR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_Go [label="Gi/Go Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_channel [label="Voltage-gated\nCa²⁺ Channels", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_channel [label="GIRK Channels\n(K⁺ Channels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; K_efflux [label="K⁺ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization &\nReduced Neuronal\nExcitability", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_expression [label="Changes in\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SDM25N -> DOR [arrowhead=tee, color="#EA4335", label="Antagonist"]; DOR -> Gi_Go [color="#4285F4"]; Gi_Go -> AC [arrowhead=tee, color="#FBBC05"]; AC -> cAMP [arrowhead=tee, color="#34A853"]; cAMP -> PKA [arrowhead=tee, color="#5F6368"]; Gi_Go -> Ca_channel [arrowhead=tee, color="#FBBC05"]; Gi_Go -> K_channel [color="#FBBC05"]; Ca_channel -> Ca_influx [arrowhead=tee, color="#34A853"]; K_channel -> K_efflux [color="#34A853"]; K_efflux -> Hyperpolarization [color="#5F6368"]; Ca_influx -> Hyperpolarization [color="#5F6368"]; Gi_Go -> MAPK [color="#FBBC05"]; MAPK -> Gene_expression [color="#34A853"]; } end_dot Caption: Antagonism of δ-Opioid Receptor Signaling by this compound.

Inhibition of Dengue Virus Replication by this compound

// Nodes DENV [label="Dengue Virus (DENV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Host_Cell [label="Host Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Viral_Polyprotein [label="Viral Polyprotein\nTranslation", fillcolor="#FBBC05", fontcolor="#202124"]; NS4B [label="NS4B Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replication_Complex [label="Viral Replication Complex\n(on ER membrane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viral_RNA_Replication [label="Viral RNA Replication", fillcolor="#FBBC05", fontcolor="#202124"]; New_Virions [label="Assembly of\nNew Virions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SDM25N [label="SDM25N\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];

// Edges DENV -> Host_Cell [label="Infection", color="#EA4335"]; Host_Cell -> Viral_Polyprotein [color="#5F6368"]; Viral_Polyprotein -> NS4B [label="Cleavage", color="#FBBC05"]; NS4B -> Replication_Complex [label="Forms", color="#4285F4"]; Replication_Complex -> Viral_RNA_Replication [label="Mediates", color="#34A853"]; Viral_RNA_Replication -> New_Virions [color="#FBBC05"]; SDM25N -> NS4B [arrowhead=tee, color="#4285F4", label="Inhibits"]; } end_dot Caption: this compound inhibits Dengue virus replication by targeting the NS4B protein.

Experimental Workflow for Stability Testing

// Nodes Start [label="Start: Prepare 100 µM\nSDM25N solutions in\nstress conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate under defined\nconditions (Temp, Light)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Collect samples at\nvarious time points", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neutralize [label="Neutralize/Dilute\nsamples for analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Analyze by validated\nstability-indicating\nHPLC method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate % remaining\nand determine\ndegradation kinetics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Stability Profile\nEstablished", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Incubate [color="#5F6368"]; Incubate -> Sample [color="#5F6368"]; Sample -> Neutralize [color="#5F6368"]; Neutralize -> HPLC [color="#5F6368"]; HPLC -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } end_dot Caption: A typical workflow for assessing the stability of this compound in solution.

References

How to prevent SDM25N hydrochloride degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting to prevent the degradation of SDM25N hydrochloride. The following information is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Action
Change in powder color or appearance Exposure to light, moisture, or elevated temperatures.Store the solid compound protected from light at -20°C. Ensure the container is tightly sealed to prevent moisture absorption.
Decreased potency or inconsistent results Degradation of the compound in stock solutions.Prepare fresh stock solutions regularly. Store stock solutions at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles.
Precipitation in aqueous solutions Low aqueous solubility of the free base.This compound has low water solubility (<1 mg/mL).[1] For higher concentrations, consider using DMSO.[1] If using aqueous buffers, ensure the pH is suitable to maintain the salt form.
Solution discoloration (e.g., turning yellow) pH-mediated or oxidative degradation.Protect solutions from light. Consider using deoxygenated solvents for solution preparation. Evaluate the stability of the compound at the working pH of your experiment.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q: How should I store solid this compound?

    • A: Solid this compound should be stored at -20°C for up to 3 years.[1] It should be kept in a tightly sealed container to protect it from moisture.

  • Q: How should I store this compound stock solutions?

    • A: Stock solutions should be stored at -80°C and are stable for up to 1 year.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Q: What solvents are recommended for dissolving this compound?

    • A: DMSO is a suitable solvent, with a solubility of less than 45.09 mg/mL; sonication may be required.[1] The compound has low solubility in water (<1 mg/mL).[1]

Stability and Degradation

  • Q: What are the potential degradation pathways for this compound?

    • A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with hydrochloride salts can be susceptible to hydrolysis, oxidation, and photolytic degradation. It is crucial to perform stability studies under your specific experimental conditions.

  • Q: How can I assess the stability of this compound in my experimental setup?

    • A: Conducting forced degradation studies is a common approach.[2][3] This involves exposing the compound to various stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[2][3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • DMSO

  • HPLC or UPLC system with a UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a suitable, validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize any major degradation products using techniques like mass spectrometry (MS).

Visualizations

G cluster_storage Storage & Handling Solid Solid SDM25N HCl Solution Stock Solution Solid->Solution Dissolve in appropriate solvent Working Working Solution Solution->Working Dilute for experiment Light Light Light->Solid Light->Solution Temp Temperature Temp->Solid Temp->Solution pH pH pH->Solution Oxidation Oxidation Oxidation->Solution Moisture Moisture Moisture->Solid

Caption: Factors contributing to the degradation of this compound.

G cluster_workflow Troubleshooting Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) check_storage->check_handling OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Incorrect check_handling->prepare_fresh Incorrect perform_stability Conduct Forced Degradation Study check_handling->perform_stability OK end_ok Problem Resolved prepare_fresh->end_ok end_further Further Investigation Required perform_stability->end_further

Caption: A logical workflow for troubleshooting inconsistent results.

References

Addressing cytotoxicity of SDM25N hydrochloride in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with SDM25N hydrochloride in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a high-affinity, selective, non-peptide antagonist for the delta-opioid receptor (DOR). It is also known to inhibit the replication of the Dengue virus, making it a valuable tool for research in both opioid signaling and virology.

Q2: I am observing unexpected cell death in my assay when using this compound. Is this a known issue?

While there is limited direct evidence in the literature detailing the specific cytotoxicity of this compound, unexpected cell death is a potential issue with any small molecule inhibitor. The observed cytotoxicity could be due to a variety of factors including off-target effects, high concentrations of the compound, or interactions with the specific cell type or assay components.

Q3: What are the potential mechanisms of cytotoxicity for a compound like this compound?

Given its dual activity, potential cytotoxic mechanisms could be multifactorial:

  • Off-target effects: Like many small molecules, this compound may interact with unintended cellular targets, leading to toxicity.

  • Mitochondrial dysfunction: Some compounds can interfere with mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis.

  • Induction of apoptosis: The compound might trigger programmed cell death through various signaling pathways.

  • Cell cycle arrest: Inhibition of cell proliferation can sometimes be misinterpreted as cytotoxicity in certain assays.

  • Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

Q4: How can I differentiate between true cytotoxicity and other confounding factors?

It is crucial to include proper controls in your experiments. This includes vehicle-only controls (cells treated with the same concentration of DMSO used to dissolve this compound), untreated cell controls, and a positive control for cytotoxicity (a compound known to induce cell death). Comparing the results from these controls will help you determine if the observed effect is due to the compound itself, the solvent, or other experimental variables.

Troubleshooting Guide: Addressing this compound Cytotoxicity

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed in your assays.

Issue 1: High levels of cell death observed across multiple cell lines.

Possible Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 (half-maximal inhibitory concentration) for its intended target and the CC50 (half-maximal cytotoxic concentration).
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its specific effect.
Compound instability or degradation. Ensure that the this compound is stored correctly and that the stock solution is fresh. Degradation products could have cytotoxic properties.

Issue 2: Cytotoxicity is observed in some cell lines but not others.

Possible Cause Troubleshooting Step
Cell line-specific sensitivity. Different cell lines have varying sensitivities to chemical compounds due to differences in metabolism, expression of off-target proteins, and membrane permeability. Consider using a different, less sensitive cell line if appropriate for your research question.
Off-target effects specific to a cell line. Investigate the expression of potential off-target proteins in the sensitive cell lines. If a specific off-target is suspected, you could use techniques like siRNA to knockdown the expression of that protein and see if it mitigates the cytotoxicity.

Issue 3: Assay-specific interference leading to false-positive cytotoxicity.

Possible Cause Troubleshooting Step
Interference with assay reagents. Some compounds can directly interact with the reagents used in cytotoxicity assays (e.g., MTT, formazan dyes), leading to inaccurate readings. To test for this, run the assay in a cell-free system with the compound and assay reagents.
Inhibition of cellular metabolism. In assays that measure metabolic activity (like MTT), a compound might inhibit metabolism without directly killing the cells, leading to a result that appears as cytotoxicity. Use a secondary assay that measures a different aspect of cell death, such as membrane integrity (LDH assay), to confirm the results.

Experimental Protocols

Here are detailed protocols for three common cytotoxicity assays that can be used to assess the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • This compound stock solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well cell culture plates

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (provided with the kit for positive control)

  • This compound stock solution

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • Set up controls:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis solution 45 minutes before the assay endpoint)

    • Vehicle control

  • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Read the absorbance at 490 nm.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • This compound stock solution

  • Cell culture medium

Procedure:

  • Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound.

  • After the desired incubation period, equilibrate the plate to room temperature for about 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizing Potential Mechanisms of Action and Experimental Design

To better understand the potential biological context of this compound's effects and to aid in experimental design, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing cytotoxicity.

delta_opioid_pathway cluster_membrane Plasma Membrane DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts SDM25N SDM25N Hydrochloride SDM25N->DOR Antagonist Enkephalin Enkephalin (Endogenous Ligand) Enkephalin->DOR Agonist ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Delta-Opioid Receptor Signaling Pathway Antagonism by SDM25N.

dengue_replication_cycle cluster_host_cell Host Cell cluster_replication_complex Replication Complex (ER) Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (Replication Complex) Translation->Replication Assembly 5. Virion Assembly Replication->Assembly NS4B NS4B NS3 NS3 (Helicase/Protease) NS5 NS5 (Polymerase) Egress 6. Egress (Exocytosis) Assembly->Egress Dengue_Virion Dengue Virion Egress->Dengue_Virion New Virions Dengue_Virion->Entry SDM25N SDM25N (and other NS4B inhibitors) SDM25N->NS4B Inhibits

Caption: Dengue Virus Replication Cycle and the Target of SDM25N.

cytotoxicity_workflow start Start: Observe unexpected cytotoxicity step1 Step 1: Dose-Response and Vehicle Control (Determine CC50) start->step1 decision1 Is cytotoxicity still observed at non-toxic solvent levels? step1->decision1 step2 Step 2: Confirm with a Secondary, Mechanistically Different Assay decision1->step2 Yes end_solvent Conclusion: Cytotoxicity is likely due to the solvent. Reduce solvent concentration. decision1->end_solvent No decision2 Do results from both assays correlate? step2->decision2 step3 Step 3: Investigate Off-Target Effects or Assay Interference decision2->step3 No end_cytotoxic Conclusion: Compound is likely cytotoxic under these conditions. Optimize dose. decision2->end_cytotoxic Yes end_artifact Conclusion: Initial result may be an artifact. Troubleshoot primary assay. step3->end_artifact

Caption: Experimental Workflow for Troubleshooting Cytotoxicity.

Refining SDM25N hydrochloride delivery in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers refine the delivery of SDM25N hydrochloride in cell-based assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound? A1: this compound is a selective δ-opioid receptor antagonist. It is an organic molecular entity used in research to study the δ-opioid receptor signaling pathway. Its CAS Number is 342884-71-3.

Q2: How should I dissolve this compound? A2: this compound is soluble in DMSO, with a reported solubility of less than 45.09 mg/mL. For optimal dissolution, sonication is recommended. If you encounter solubility issues, you can gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.

Q3: What are the recommended storage conditions for this compound? A3: Proper storage is crucial to maintain the compound's stability.

  • Powder: Store at -20°C for up to three years.

  • Stock Solutions (in solvent): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.

Data Presentation: Physicochemical Properties

The table below summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 342884-71-3
Molecular Formula C26H27ClN2O3
Molecular Weight 450.96 g/mol
Solubility < 45.09 mg/mL in DMSO
Storage (Powder) -20°C for up to 3 years
Storage (Solvent) -80°C for up to 1 year; -20°C for up to 1 month

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during cell-based assays involving this compound.

Q4: I am not observing the expected antagonist effect in my assay. What are the potential causes? A4: A lack of antagonist activity can stem from several factors related to compound delivery, concentration, or assay conditions. Refer to the troubleshooting logic diagram and table below.

G start No Antagonist Effect Observed solubility_check 1. Check for Precipitation in Working Solution start->solubility_check precipitate_yes Precipitate Observed solubility_check->precipitate_yes Yes precipitate_no No Precipitate solubility_check->precipitate_no No solubility_solution Re-prepare solution. - Use pre-warmed media. - Sonicate gently. - Lower final concentration. precipitate_yes->solubility_solution concentration_check 2. Is Concentration Optimal? precipitate_no->concentration_check dose_response_no Dose-Response Not Performed concentration_check->dose_response_no No dose_response_yes Concentration is in Range concentration_check->dose_response_yes Yes dose_response_solution Perform a dose-response curve to determine IC50. dose_response_no->dose_response_solution cell_health_check 3. Are Cells Healthy and at Optimal Density? dose_response_yes->cell_health_check cell_health_no Cells are Unhealthy or Confluency is <40% or >80% cell_health_check->cell_health_no No cell_health_yes Cells Appear Healthy cell_health_check->cell_health_yes Yes cell_health_solution Use a new batch of low-passage cells. Optimize seeding density. cell_health_no->cell_health_solution stability_check 4. Was Compound Stored Correctly? cell_health_yes->stability_check stability_no Improper Storage or Multiple Freeze-Thaw Cycles stability_check->stability_no No stability_solution Use a fresh aliquot or a new vial of the compound. stability_no->stability_solution

Troubleshooting workflow for lack of antagonist effect.
Data Presentation: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No/Low Activity Compound Precipitation: SDM25N may precipitate when diluted from a DMSO stock into aqueous culture media.Visually inspect all solutions for precipitate. Prepare working solutions by adding the stock solution to pre-warmed (37°C) media while vortexing gently. Consider lowering the final assay concentration.
Suboptimal Concentration: The concentration used may be too low to elicit an antagonist effect.Perform a dose-response experiment, testing a range of concentrations (e.g., from 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50).
Poor Cell Health: Unhealthy or overly confluent cells can exhibit altered receptor expression and signaling, leading to inconsistent results.Use cells that are in the logarithmic growth phase, ideally between 40-80% confluency. Use low-passage number cells to ensure consistent phenotype.
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation.Always use freshly prepared dilutions from a properly stored, single-use aliquot.
Common-Ion Effect: As a hydrochloride salt, its solubility can be reduced in acidic or chloride-rich media, a phenomenon known as the common-ion effect.Ensure the pH of your culture medium is stable and within the physiological range (7.2-7.4). If issues persist, a buffer exchange or media adjustment may be necessary.
High Cell Toxicity High Solvent Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells.Ensure the final concentration of DMSO in the culture medium is non-toxic for your specific cell line, typically ≤0.5%. Run a vehicle-only control to assess solvent toxicity.
High Compound Concentration: The concentration of this compound may be cytotoxic.Determine the lowest effective concentration that produces the desired antagonist effect by performing a dose-response curve. Concurrently, run a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh out the required amount of this compound powder (MW: 450.96 g/mol ). For 1 mL of a 10 mM stock, you will need 4.51 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder.

  • Solubilization: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes, followed by brief sonication until the solution is clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage.

Protocol 2: General Workflow for a δ-Opioid Receptor Antagonism Assay

This protocol outlines a typical workflow for assessing the antagonist properties of this compound in a cell line expressing the δ-opioid receptor. The endpoint is the measurement of cyclic AMP (cAMP), as the δ-opioid receptor is Gi-coupled and its activation leads to a decrease in intracellular cAMP.

SDM25N hydrochloride experimental variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SDM25N hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and provide guidance on the effective use of this compound in antiviral research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Dengue virus (DENV).[1][2] It functions by targeting the viral non-structural protein 4B (NS4B), a key component of the viral replication complex.[1][2] By targeting NS4B, this compound restricts the replication of the viral genomic RNA.[1][2]

Q2: In which cell lines has this compound shown antiviral activity?

This compound has demonstrated antiviral activity against wild-type DENV serotype 2 (DENV2) in both human cervical cancer cells (HeLa) and baby hamster kidney cells (BHK-21). However, it has been reported to be inactive in the Aedes albopictus mosquito cell line (C6/36).[1]

Q3: Are there known resistance mutations to this compound?

Yes, a single amino acid substitution, F164L, in the DENV NS4B protein has been shown to confer resistance to this compound. Additionally, the P104L mutation in NS4B, which confers resistance to another DENV inhibitor (NITD-618), also provides cross-resistance to this compound, suggesting a similar mechanism of action.[1]

Troubleshooting Experimental Variability

Experimental variability is a common challenge in antiviral research. The following sections provide guidance on potential issues and troubleshooting strategies when working with this compound.

Inconsistent EC50 and CC50 Values

Variability in 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values can arise from several factors.

Potential Causes:

  • Cell Health and Density: The health, passage number, and confluency of the cell monolayer at the time of infection can significantly impact results.[3]

  • Virus Titer and Quality: The quality and titer of the virus stock are crucial. Improperly stored or old virus stocks may have reduced infectivity.[3]

  • Assay Method: Different antiviral assays (e.g., plaque reduction neutralization test [PRNT], flow cytometry-based assays) can yield different results.[4] Even within the same assay type, variations in protocol, such as the type of overlay medium in a plaque assay, can affect outcomes.[5]

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay medium can lead to inconsistent results.

Troubleshooting Recommendations:

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density to achieve a consistent monolayer confluency for each experiment.

  • Virus Stock Quality Control: Regularly titer virus stocks to ensure consistent infectivity. Avoid repeated freeze-thaw cycles.

  • Consistent Assay Protocols: Adhere strictly to a validated and standardized protocol for all experiments.

  • Solubility and Stability Checks: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Visually inspect for any precipitation when diluting into aqueous media.

Data Presentation: Antiviral Activity and Cytotoxicity
ParameterCell LineExperiment 1Experiment 2Experiment 3Mean ± SD
EC50 (µM) HeLaValueValueValueCalculated
BHK-21ValueValueValueCalculated
CC50 (µM) HeLaValueValueValueCalculated
BHK-21ValueValueValueCalculated
Selectivity Index (SI = CC50/EC50) HeLaCalculatedCalculatedCalculatedCalculated
BHK-21CalculatedCalculatedCalculatedCalculated

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized methodologies for key assays used to evaluate antiviral compounds like this compound.

Dengue Virus Replicon Assay

This assay is used to identify inhibitors of viral RNA replication.

Methodology:

  • Cell Seeding: Seed host cells (e.g., BHK-21) harboring a DENV subgenomic replicon that expresses a reporter gene (e.g., luciferase or GFP) into 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) to allow for replicon replication and reporter gene expression.

  • Reporter Gene Measurement: Measure the reporter gene signal (luciferase activity or GFP fluorescence).

  • Data Analysis: Normalize the reporter signal to the vehicle control and calculate the EC50 value, which is the concentration of the compound that inhibits replicon replication by 50%.[6]

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring the neutralization of viral infectivity.

Methodology:

  • Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21) in 6- or 12-well plates and grow to confluency.

  • Virus-Compound Incubation: Pre-incubate a known amount of DENV with serial dilutions of this compound for a specific time (e.g., 1 hour at 37°C).

  • Infection: Add the virus-compound mixture to the confluent cell monolayers and allow the virus to adsorb.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration and determine the EC50 value.[5]

Visualizations

Signaling Pathway of DENV NS4B Inhibition

G cluster_host_cell Host Cell cluster_replication_complex Viral Replication Complex ER Endoplasmic Reticulum NS4B NS4B Viral_RNA_Replication Viral RNA Replication NS4B->Viral_RNA_Replication Essential for NS_Proteins Other NS Proteins NS_Proteins->Viral_RNA_Replication SDM25N This compound SDM25N->Inhibition Inhibition->NS4B Inhibits G Start Start: Compound Library Primary_Screening Primary Screening (e.g., Replicon Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->SI_Calculation Secondary_Assay Secondary Assay (e.g., Plaque Assay) SI_Calculation->Secondary_Assay High SI Toxic Toxic SI_Calculation->Toxic Low SI Lead_Candidate Lead Candidate Secondary_Assay->Lead_Candidate

References

Validation & Comparative

A Comparative Guide to Delta-Opioid Receptor Antagonists: SDM25N Hydrochloride vs. Naltrindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent delta-opioid receptor (δ-OR) antagonists: SDM25N hydrochloride and naltrindole. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction

The delta-opioid receptor (δ-OR), a G-protein coupled receptor, is a key target in the development of therapeutics for pain, depression, and other neurological disorders. Selective antagonists are crucial tools for elucidating the physiological roles of the δ-OR and for the development of novel drugs. Naltrindole has long been the prototypical δ-OR selective antagonist. More recently, this compound has emerged as a highly selective alternative. This guide compares these two compounds based on their receptor binding selectivity and provides an overview of the experimental methods used to determine these properties.

Data Presentation: Receptor Binding Affinity and Selectivity

The selectivity of an antagonist is a critical parameter, defined by its binding affinity for its target receptor compared to its affinity for other receptors. The dissociation constant (Ki) is a common measure of binding affinity, where a lower Ki value indicates a higher affinity.

The following table summarizes the binding affinities (Ki in nM) of this compound and naltrindole for the delta (δ), mu (μ), and kappa (κ) opioid receptors. It is important to note that the presented data is compiled from different sources and experimental conditions may vary.

Compoundδ-OR Ki (nM)μ-OR Ki (nM)κ-OR Ki (nM)Selectivity (μ/δ)Selectivity (κ/δ)Source
This compound 4.779003800~1681~809[1]
Naltrindole 0.098.12.79030[2]

Based on the available data, this compound demonstrates a remarkably high selectivity for the δ-OR over both μ-OR and κ-OR.[1] While naltrindole is also a potent and selective δ-OR antagonist, the selectivity ratios calculated from the provided data suggest that this compound may offer a superior selectivity profile.

Experimental Protocols

The determination of receptor binding affinity and selectivity relies on established in vitro assays. Below are detailed methodologies for two key experiments commonly used in the characterization of opioid receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the Ki of an unlabeled antagonist (e.g., SDM25N, naltrindole) for δ, μ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines expressing a single type of opioid receptor (e.g., CHO-δOR, HEK-μOR, CHO-κOR).

  • Radiolabeled ligand (e.g., [³H]-naltrindole for δ-OR, [³H]-DAMGO for μ-OR, [³H]-U69,593 for κ-OR).

  • Unlabeled antagonist (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an antagonist by assessing its ability to block agonist-stimulated G-protein activation.

Objective: To determine the functional antagonist potency of a compound.

Materials:

  • Cell membranes from cells expressing the opioid receptor of interest.

  • A known agonist for the receptor (e.g., DPDPE for δ-OR).

  • The antagonist being tested.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the antagonist at various concentrations.

  • Stimulation: The agonist is then added to the mixture, followed by the addition of [³⁵S]GTPγS and GDP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is quantified. This data can be used in a Schild analysis to determine the pA2 value, which is a measure of the antagonist's potency.

Visualizations

Delta-Opioid Receptor Antagonist Signaling Pathway

G_protein_signaling Delta-Opioid Receptor Antagonist Action DOR δ-Opioid Receptor G_protein G-protein (αβγ) DOR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma dissociation Agonist Agonist (e.g., Enkephalin) Agonist->DOR binds & activates Antagonist Antagonist (SDM25N or Naltrindole) Antagonist->DOR binds & blocks AC Adenylyl Cyclase G_alpha->AC inhibition Ion_Channel Ion Channel Modulation G_beta_gamma->Ion_Channel modulation cAMP ↓ cAMP AC->cAMP Downstream Cellular Response (e.g., altered excitability) Ion_Channel->Downstream

Caption: Antagonist action at the δ-opioid receptor.

Experimental Workflow for Determining Antagonist Selectivity

experimental_workflow Workflow for Opioid Receptor Antagonist Selectivity Screening start Start: Antagonist Compound prep_membranes Prepare Cell Membranes (Expressing δ, μ, or κ Receptors) start->prep_membranes binding_assay Radioligand Binding Assay prep_membranes->binding_assay functional_assay Functional Assay (e.g., [³⁵S]GTPγS) prep_membranes->functional_assay competition_curve Generate Competition Curves binding_assay->competition_curve calc_ic50 Calculate IC50 Values competition_curve->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff) calc_ic50->calc_ki selectivity Determine Selectivity Ratios (Ki μ/δ, Ki κ/δ) calc_ki->selectivity end End: Selectivity & Potency Profile selectivity->end schild_analysis Schild Analysis functional_assay->schild_analysis calc_pa2 Calculate pA2 Values schild_analysis->calc_pa2 calc_pa2->end

Caption: Experimental workflow for antagonist characterization.

Conclusion

References

Validating the Antiviral Activity of SDM25N Hydrochloride Against Dengue Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of SDM25N hydrochloride against Dengue virus (DENV) with other relevant antiviral agents. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and potential development of this compound as an antiviral therapeutic.

Executive Summary

This compound has been identified as a potent inhibitor of Dengue virus replication. It exerts its antiviral effect by targeting the viral non-structural protein 4B (NS4B), a key component of the viral replication complex. This mechanism, which involves the restriction of genomic RNA replication, has been a focal point for the development of novel anti-DENV therapeutics. This guide compares the in vitro efficacy of this compound with other NS4B inhibitors and alternative antiviral agents, providing a quantitative basis for its evaluation.

Data Presentation: Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and selected comparator compounds against Dengue virus. Efficacy is primarily reported as the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity in cell-based assays.

CompoundViral TargetDENV Serotype(s)EC50Reference(s)
This compound NS4B DENV-20.4 - 1.9 µM [1]
NaltrindoleNS4BDENVLess potent than SDM25N[2]
NITD-618NS4BDENV-1, -2, -3, -41.0 - 4.1 µM[2][3]
Spiropyrazolopyridone 14aNS4BDENV-2, -342 nM[1][4]
NITD-688NS4BAll four serotypesNanomolar potency[5]
Mosnodenvir (JNJ-1802)NS3-NS4B interactionAll four serotypes0.057 - 11 nM
ST-148Capsid ProteinDENV-1, -2, -3, -40.016 - 2.832 µM
RibavirinBroad-spectrum antiviralDENV-275 ± 5 µM

Experimental Protocols

The following are detailed methodologies for key experiments typically used to validate the antiviral activity of compounds like this compound.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay is a gold-standard method for quantifying infectious virus and determining the efficacy of antiviral compounds.

  • Cell Lines and Virus:

    • Vero (African green monkey kidney) or BHK-21 (baby hamster kidney) cells are commonly used host cells for DENV propagation and infection assays.

    • Dengue virus serotype 2 (DENV-2) is frequently used for initial screening.

  • Procedure:

    • Seed host cells in 6-well or 12-well plates and grow to 90-100% confluency.

    • Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.

    • Pre-incubate the confluent cell monolayers with the different concentrations of the compound for 1-2 hours at 37°C.

    • Infect the cells with a known amount of DENV (typically a multiplicity of infection - MOI of 0.1 to 1) for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a medium containing 1-2% carboxymethylcellulose or agarose and the corresponding concentration of the test compound.

    • Incubate the plates for 4-7 days at 37°C in a CO2 incubator to allow for plaque formation.

    • Fix the cells with a formaldehyde solution and stain with crystal violet.

    • Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

DENV Replicon Assay

This assay measures the effect of a compound on viral RNA replication in the absence of infectious virus production, providing a more direct assessment of the compound's impact on the replication machinery.

  • Replicon Cells:

    • Cells (e.g., A549 or BHK-21) stably expressing a DENV subgenomic replicon are used. These replicons typically contain the non-structural proteins necessary for RNA replication and a reporter gene, such as luciferase, in place of the structural protein genes.

  • Procedure:

    • Seed the DENV replicon cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the plates for 48-72 hours at 37°C.

    • Measure the reporter gene activity (e.g., luciferase signal) using a luminometer.

    • The EC50 value is determined as the concentration of the compound that reduces the reporter signal by 50% compared to the untreated control cells.

Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

It is crucial to assess the toxicity of the antiviral compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Procedure:

    • Seed the same host cells used in the antiviral assays in a 96-well plate.

    • Treat the cells with the same serial dilutions of the test compound used in the antiviral assays.

    • Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Mandatory Visualizations

DENV_Replication_Inhibition cluster_virus Dengue Virus cluster_cell Host Cell cluster_replication Replication Complex DENV DENV Virion Entry Viral Entry & Uncoating DENV->Entry Translation Translation of viral polyprotein Entry->Translation NS3 NS3 Translation->NS3 Replication RNA Replication (Replication Complex) Assembly Virion Assembly & Egress Replication->Assembly Assembly->DENV New Virions NS3->Replication NS5 NS5 (RdRp) NS5->Replication NS4B NS4B NS4B->Replication SDM25N SDM25N hydrochloride SDM25N->Inhibition Inhibition->NS4B Inhibition

Caption: Proposed mechanism of action of this compound.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis Seed 1. Seed Host Cells in multi-well plate Treat 2. Treat cells with serial dilutions of SDM25N HCl Seed->Treat Infect 3. Infect cells with Dengue Virus Treat->Infect Cytotox Parallel Cytotoxicity Assay (e.g., MTT) Treat->Cytotox Parallel Experiment Incubate 4. Incubate for 48-72 hours Infect->Incubate Quantify 5. Quantify Viral Replication (e.g., Plaque Assay, Luciferase) Incubate->Quantify Calculate 6. Calculate EC50 and CC50 values Quantify->Calculate Cytotox->Calculate

Caption: General experimental workflow for antiviral activity testing.

References

Unveiling the Opioid Receptor Selectivity of SDM25N Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SDM25N hydrochloride's cross-reactivity with mu (μ), delta (δ), and kappa (κ) opioid receptors. The data presented underscores the compound's high affinity and selectivity for the delta-opioid receptor, positioning it as a valuable tool for specific modulation of this receptor system.

Comparative Binding Affinity of this compound

The selectivity of this compound for the δ-opioid receptor over μ- and κ-opioid receptors has been quantified through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Compoundδ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)
This compound4.738007900

Data sourced from Tocris Bioscience, referencing McLamore et al., 2001.

As the data illustrates, this compound exhibits a significantly lower Ki value for the δ-opioid receptor compared to the κ- and μ-opioid receptors, demonstrating its potent and selective antagonist activity at the δ-receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the Ki values for this compound was likely achieved through a competitive radioligand binding assay. The following is a generalized protocol representative of the methodology used in the field to assess the binding affinity of a compound to opioid receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (μ, δ, or κ) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 or HEK293 cells)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)

  • Test compound (this compound) at various concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the cross-reactivity of a compound like this compound.

Cross_Reactivity_Workflow cluster_receptors Opioid Receptor Subtypes cluster_assay Competitive Radioligand Binding Assay mu μ-Opioid Receptor incubation Incubation with Radioligand & Membranes mu->incubation delta δ-Opioid Receptor delta->incubation kappa κ-Opioid Receptor kappa->incubation compound This compound compound->mu Introduce to compound->delta Introduce to compound->kappa Introduce to filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis result Binding Affinity (Ki values) for each receptor analysis->result Generates

Workflow for determining opioid receptor cross-reactivity.

This comprehensive analysis confirms the high selectivity of this compound for the δ-opioid receptor, making it an invaluable pharmacological tool for investigating the specific roles of this receptor in various physiological and pathological processes.

Comparative Efficacy of SDM25N Hydrochloride Against Dengue Virus Serotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of the Anti-Dengue Virus Compound SDM25N Hydrochloride, Detailing its Efficacy, Mechanism of Action, and Comparative Performance.

This guide provides a detailed comparison of the efficacy of this compound, a novel antiviral compound, against different serotypes of the Dengue virus (DENV). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of anti-dengue therapeutics.

Introduction to this compound

This compound has been identified as a potent inhibitor of the Dengue virus. It functions by targeting the viral non-structural protein 4B (NS4B), a key component of the viral replication complex. By inhibiting NS4B, this compound effectively restricts the replication of the viral genome.[1]

Comparative Efficacy Against Dengue Virus Serotypes

Currently, publicly available research data primarily focuses on the efficacy of this compound against Dengue virus serotype 2 (DENV-2). While the compound has shown significant antiviral activity against DENV-2 in both HeLa and BHK-21 cell lines, comprehensive quantitative data detailing its efficacy (e.g., EC50 values) across all four dengue serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) is not available in the reviewed literature.

It is important to note that other inhibitors targeting the DENV NS4B protein have demonstrated serotype-specific activity. For instance, one study identified a spiropyrazolopyridone compound that potently inhibits DENV-2 and DENV-3, but not DENV-1 and DENV-4. This suggests that the efficacy of NS4B inhibitors, including potentially this compound, may vary between different dengue serotypes. Further research is required to fully elucidate the activity spectrum of this compound.

Table 1: Summary of Available Efficacy Data for this compound

Dengue Virus SerotypeCell LineEfficacy MetricReported Value
DENV-2HeLa, BHK-21Antiviral ActivityDemonstrated
DENV-1, DENV-3, DENV-4--Data Not Available

Mechanism of Action: Targeting the NS4B Protein

This compound exerts its antiviral effect by directly or indirectly targeting the DENV NS4B protein. This interaction disrupts the formation or function of the viral replication complex, which is essential for the synthesis of new viral RNA. The inhibition of genomic RNA replication ultimately halts the production of new virus particles.

G Simplified Mechanism of Action of this compound DENV Dengue Virus HostCell Host Cell DENV->HostCell Infection ViralRNA Viral RNA Replication HostCell->ViralRNA Replication Complex Formation NS4B NS4B Protein ViralRNA->NS4B NewVirions New Virus Particles ViralRNA->NewVirions Assembly & Release Inhibition Inhibition NS4B->Inhibition SDM25N SDM25N HCl SDM25N->NS4B Inhibition->ViralRNA

Caption: Mechanism of this compound targeting DENV NS4B to inhibit viral replication.

Experimental Protocols

The following is a generalized protocol for a plaque reduction neutralization test (PRNT), a standard assay used to quantify the infectivity of a virus and assess the efficacy of antiviral compounds. This protocol is provided as a representative example of the methodology that could be employed to determine the EC50 values of this compound against all four dengue serotypes.

Objective: To determine the concentration of this compound required to reduce the number of dengue virus plaques by 50% (EC50).

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stocks (DENV-1, DENV-2, DENV-3, DENV-4)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SeaPlaque Agarose

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed Vero or BHK-21 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

  • Virus-Compound Incubation: Mix a standardized amount of each dengue virus serotype with each dilution of this compound. Incubate the mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Agarose Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a mixture of cell culture medium and low-melting-point agarose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 5-10 days, depending on the serotype).

  • Plaque Visualization: After incubation, fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of plaques compared to the virus-only control.

G Experimental Workflow for Plaque Reduction Neutralization Test (PRNT) cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis CellSeeding Seed Cells in 6-well plates Inoculation Inoculate Cell Monolayers CellSeeding->Inoculation CompoundDilution Prepare Serial Dilutions of SDM25N HCl VirusCompoundIncubation Incubate DENV with SDM25N HCl CompoundDilution->VirusCompoundIncubation VirusPrep Prepare DENV Stocks (Serotypes 1-4) VirusPrep->VirusCompoundIncubation VirusCompoundIncubation->Inoculation AgaroseOverlay Add Agarose Overlay Inoculation->AgaroseOverlay IncubatePlates Incubate for Plaque Formation AgaroseOverlay->IncubatePlates FixAndStain Fix and Stain with Crystal Violet IncubatePlates->FixAndStain PlaqueCounting Count Plaques FixAndStain->PlaqueCounting EC50 Calculate EC50 Value PlaqueCounting->EC50

References

Comparative Analysis of SDM25N Hydrochloride and Other NS4B Inhibitors for Dengue Virus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and mechanisms of NS4B-targeting antiviral compounds.

The non-structural protein 4B (NS4B) of the Dengue virus (DENV) has emerged as a critical target for the development of novel antiviral therapies. This protein plays a pivotal role in the formation of the viral replication complex and in the evasion of the host's innate immune response. This guide provides a comparative analysis of SDM25N hydrochloride and other prominent NS4B inhibitors, supported by experimental data, to aid researchers in the strategic development of next-generation DENV inhibitors.

Mechanism of Action of NS4B Inhibitors

NS4B is an integral membrane protein that orchestrates the rearrangement of the endoplasmic reticulum membranes to form replication organelles, the site of viral RNA synthesis. It interacts with other viral non-structural proteins, including NS1, NS2B, NS3, and NS4A, to facilitate the assembly and function of the replication complex. Notably, the interaction between NS4B and the NS3 helicase is crucial for efficient viral replication. Furthermore, NS4B acts as an antagonist of the host's innate immune system by inhibiting type I interferon (IFN) signaling, thereby preventing the establishment of an antiviral state.

NS4B inhibitors primarily function by disrupting these critical roles. They can interfere with the protein's interaction with other viral proteins, particularly NS3, which impairs the function of the replication complex and inhibits viral RNA synthesis. Some inhibitors have been shown to directly bind to NS4B, inducing conformational changes that render it non-functional. By targeting NS4B, these compounds effectively halt viral replication and prevent the virus from evading the host's immune defenses.

Performance of NS4B Inhibitors: A Comparative Overview

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other notable NS4B inhibitors against Dengue virus. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

InhibitorTarget Virus (Serotype)EC50CC50Selectivity Index (SI)Key Findings
This compound DENV2Not explicitly quantified in provided results, but identified as the most potent inhibitor in a screen.> Concentration testedHigh (inferred)A δ-opioid receptor antagonist that restricts genomic RNA replication by targeting NS4B. Resistance mutation identified at F164L in NS4B.
NITD-618 DENV (pan-serotype)1-4 µM>40 µM>10-40Inhibits viral RNA synthesis. Resistance mutations found at P104L and A119T in NS4B.
NITD-688 DENV (pan-serotype)8-38 nMNot specified, but well-tolerated in preclinical models.High (inferred)A potent, orally active inhibitor that disrupts the NS4B-NS3 interaction. Currently in Phase II clinical trials.
JNJ-A07 DENV (pan-serotype)31 nM5.60 - 12.27 µM (in mosquito cells)~180-396A highly potent inhibitor targeting the NS3-NS4B interaction.
Compound 14a DENV-2 and DENV-310-80 nM>20 µM>250-2000A spiropyrazolopyridone compound that selectively inhibits DENV-2 and -3 by targeting NS4B. Resistance mutation at amino acid 63 of NS4B.

Experimental Protocols

The evaluation of NS4B inhibitors typically involves a series of in vitro assays to determine their antiviral activity and cytotoxicity.

Replicon Assay

This cell-based assay is a primary screening tool to identify compounds that inhibit viral RNA replication.

  • Principle: A subgenomic fragment of the viral RNA, containing the non-structural genes necessary for replication but lacking the structural genes, is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein). This "replicon" is introduced into susceptible host cells.

  • Methodology:

    • Host cells stably expressing the DENV replicon are seeded in multi-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After a defined incubation period, the level of reporter gene expression is measured. A decrease in the reporter signal indicates inhibition of viral RNA replication.

  • Advantages: This assay is suitable for high-throughput screening and specifically measures the effect of compounds on viral replication, independent of viral entry and assembly.

Plaque Reduction Assay

This assay is considered the "gold standard" for quantifying the infectivity of a virus and assessing the efficacy of antiviral compounds.

  • Principle: The assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

  • Methodology:

    • Confluent monolayers of susceptible host cells are infected with a known amount of virus in the presence of varying concentrations of the test compound.

    • The cells are then overlaid with a semi-solid medium (e.g., agarose) to restrict the spread of the virus, leading to the formation of localized plaques.

    • After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay

It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of the virus or simply due to toxicity to the host cells.

  • Principle: Various methods are used to measure cell viability in the presence of the test compound.

  • Common Methodologies:

    • MTT/XTT Assay: These are colorimetric assays that measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or XTT) into a colored formazan product, the amount of which is proportional to the number of viable cells.

    • Neutral Red Uptake Assay: This assay relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Procedure: Host cells are incubated with the same concentrations of the test compound as used in the antiviral assays but without the virus. Cell viability is then determined using one of the methods described above. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Independent Validation of SDM25N Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SDM25N hydrochloride's mechanism of action against other alternatives, supported by experimental data. The focus is on the independent validation of its role as a Dengue virus (DENV) inhibitor targeting the non-structural protein 4B (NS4B).

This compound has been identified as a potent inhibitor of Dengue virus (DENV) replication.[1] Its proposed mechanism of action involves the restriction of viral genomic RNA replication through the targeting of the viral NS4B protein. This is supported by evidence of cross-resistance with another DENV inhibitor, NITD-618, suggesting a shared molecular target. While direct independent validation studies specifically on this compound are limited, the growing body of research on other DENV NS4B inhibitors provides a strong framework for indirectly validating this therapeutic approach.

Comparative Analysis of DENV NS4B Inhibitors

The DENV NS4B protein is a crucial component of the viral replication complex, making it an attractive target for antiviral drug development. Several compounds, in addition to this compound, have been identified to target NS4B, each with distinct characteristics. The following table summarizes the quantitative data for a selection of these inhibitors.

CompoundTargetMechanism of ActionEC50 (DENV-2)CC50Key Resistance MutationsReference
This compound DENV NS4BRestricts genomic RNA replication~1.9 µM>50 µMF164L, P104L (cross-resistance)[1]
NITD-618 DENV NS4BInhibits viral RNA synthesis1-4 µM>40 µMP104L, A119T[2]
NITD-688 DENV NS4BDisrupts NS4B-NS3 interaction8-38 nM>10 µMA193V, T195A, A222V[3][4]
JNJ-A07 DENV NS4BBlocks NS4B-NS3 interaction, preventing replication complex formationpM to nM rangeNot reportedL94F[5][6][7][8]
Compound 14a DENV NS4BInhibits DENV-2 and -3 replication10-80 nM>20 µMV63[9]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using Graphviz.

G cluster_0 DENV Replication Cycle cluster_1 Mechanism of NS4B Inhibitors Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing Replication Complex Formation (ER) Replication Complex Formation (ER) Translation & Polyprotein Processing->Replication Complex Formation (ER) RNA Replication RNA Replication Replication Complex Formation (ER)->RNA Replication NS4B NS4B Virion Assembly & Egress Virion Assembly & Egress RNA Replication->Virion Assembly & Egress SDM25N SDM25N SDM25N->NS4B Inhibits RNA Replication NITD-618 NITD-618 NITD-618->NS4B Inhibits RNA Synthesis NITD-688 NITD-688 NS4B-NS3 Interaction NS4B-NS3 Interaction NITD-688->NS4B-NS3 Interaction Disrupts JNJ-A07 JNJ-A07 JNJ-A07->NS4B-NS3 Interaction Blocks NS4B->NS4B-NS3 Interaction NS3 NS3 NS3->NS4B-NS3 Interaction NS4B-NS3 Interaction->Replication Complex Formation (ER)

Caption: Proposed mechanism of action of SDM25N and other NS4B inhibitors within the DENV replication cycle.

G cluster_0 Experimental Workflow: Antiviral Compound Validation Compound Library Screening Compound Library Screening Replicon Assay (EC50) Replicon Assay (EC50) Compound Library Screening->Replicon Assay (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Replicon Assay (EC50)->Cytotoxicity Assay (CC50) Viral Yield Reduction Assay Viral Yield Reduction Assay Cytotoxicity Assay (CC50)->Viral Yield Reduction Assay Resistance Selection Resistance Selection Viral Yield Reduction Assay->Resistance Selection Genotypic Analysis Genotypic Analysis Resistance Selection->Genotypic Analysis Mechanism of Action Studies Mechanism of Action Studies Genotypic Analysis->Mechanism of Action Studies

Caption: A generalized workflow for the identification and validation of novel DENV inhibitors.

Detailed Experimental Protocols

The validation of DENV NS4B inhibitors relies on a series of established in vitro assays. Below are detailed methodologies for key experiments.

DENV Replicon Assay

This assay is a primary screening tool to identify compounds that inhibit viral RNA replication.

  • Objective: To determine the half-maximal effective concentration (EC50) of a compound in inhibiting DENV RNA replication.

  • Materials:

    • Stable cell line harboring a DENV luciferase reporter replicon (e.g., BHK-21 or Huh-7 cells).

    • Test compounds dissolved in DMSO.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well or 384-well plates.

    • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).

    • Luminometer.

  • Protocol:

    • Seed the DENV replicon cells in 96-well or 384-well plates and incubate overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the diluted compounds to the cells. Include a DMSO-only control.

    • Incubate the plates for 48-72 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the EC50 value using a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to assess the toxicity of the compounds to the host cells.

  • Objective: To determine the half-maximal cytotoxic concentration (CC50) of a compound.

  • Materials:

    • The same cell line used in the replicon assay (without the replicon).

    • Test compounds dissolved in DMSO.

    • Cell culture medium.

    • 96-well or 384-well plates.

    • Cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay).

    • Luminometer.

  • Protocol:

    • Seed the cells in 96-well or 384-well plates and incubate overnight.

    • Add serial dilutions of the test compounds to the cells.

    • Incubate the plates for the same duration as the replicon assay (48-72 hours).

    • Measure cell viability using a suitable reagent and a luminometer.

    • Calculate the percentage of cytotoxicity relative to the DMSO control and determine the CC50 value.

Viral Yield Reduction Assay

This assay confirms the antiviral activity of a compound against the infectious virus.

  • Objective: To quantify the reduction in infectious virus production in the presence of a compound.

  • Materials:

    • DENV-permissive cell line (e.g., Vero or A549 cells).

    • Dengue virus stock.

    • Test compounds.

    • Cell culture medium.

    • Plaque assay materials (agarose overlay, crystal violet stain).

  • Protocol:

    • Seed cells in 12-well or 24-well plates and incubate overnight.

    • Infect the cells with DENV at a specific multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.

    • Incubate the plates for 48-72 hours.

    • Collect the culture supernatants and determine the virus titer using a plaque assay.

    • Calculate the percentage of viral yield reduction compared to the DMSO control.

Resistance Selection and Genotypic Analysis

This experiment is crucial for identifying the viral target of an inhibitor.

  • Objective: To select for drug-resistant viral variants and identify the mutations responsible for resistance.

  • Materials:

    • DENV-permissive cell line.

    • Dengue virus stock.

    • Test compound.

    • Cell culture medium.

    • RNA extraction kit.

    • RT-PCR reagents and primers for the DENV genome.

    • Sanger sequencing or next-generation sequencing platform.

  • Protocol:

    • Serially passage the dengue virus in the presence of increasing concentrations of the test compound.

    • Monitor for the emergence of a viral population that can replicate in the presence of the inhibitor (cytopathic effect or viral titer).

    • Isolate the resistant virus and extract its RNA.

    • Perform RT-PCR to amplify the entire DENV genome or specific regions of interest (e.g., the NS4B gene).

    • Sequence the PCR products to identify mutations that are present in the resistant virus but not in the wild-type virus.

    • Confirm the role of the identified mutations by introducing them into a wild-type infectious clone and testing the resulting virus for resistance to the compound.[9]

The collective evidence from studies on various NS4B inhibitors strongly supports the targeting of this viral protein as a viable strategy for the development of DENV therapeutics. While direct and independent validation of this compound's mechanism is an area for future research, its characterization as an NS4B inhibitor places it within a promising class of antiviral compounds.

References

Replicating Antiviral Efficacy Studies of SDM25N Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral effects of SDM25N hydrochloride against Dengue virus (DENV) with alternative compounds. It includes detailed experimental protocols for key assays, quantitative data for performance comparison, and visualizations of relevant biological pathways and experimental workflows to aid in the replication and extension of these critical research findings.

Executive Summary

This compound has been identified as a potent inhibitor of Dengue virus replication.[1] This compound targets the viral non-structural protein 4B (NS4B), a key component of the viral replication complex, thereby restricting genomic RNA replication.[1] This guide compares the antiviral activity of this compound with NITD-618, another NS4B inhibitor, and two compounds with different mechanisms of action: AR-12, a host-targeting inhibitor, and Celgosivir, an α-glucosidase I inhibitor. The data presented herein is compiled from various studies to provide a broad overview for researchers.

Performance Comparison of Antiviral Compounds

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and comparator compounds against Dengue virus. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.

CompoundTargetVirus Serotype(s)Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound DENV NS4BDENV-2HeLa, BHK-21Potent (exact value not specified in abstract)Not specifiedNot specified[1]
NITD-618 DENV NS4BDENV-1, -2, -3, -4Vero, BHK-21, A5491.0 - 4.0>40>10 - >40[2]
AR-12 Host PI3K/AKT & GRP78DENV-1, -2, -3, -4Huh-7~0.66~20~30[3][4]
Celgosivir Host α-glucosidase IDENV-1, -2, -3, -4Not specified0.2 - <0.7Not specifiedNot specified[5]

Experimental Protocols

To facilitate the replication of studies on these antiviral compounds, detailed methodologies for key experiments are provided below.

Cell Lines and Virus Propagation
  • Cell Lines:

    • BHK-21 (Baby Hamster Kidney): Propagate in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.[6]

    • HeLa (Human Cervical Cancer): Maintain in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin.

    • Vero (African Green Monkey Kidney): Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Virus Stock:

    • Propagate Dengue virus (e.g., DENV-2 New Guinea C strain) in C6/36 mosquito cells.[6]

    • Infect confluent monolayers of C6/36 cells and harvest the supernatant after 5-7 days post-infection.

    • Clarify the supernatant by centrifugation and store at -80°C.

    • Determine the virus titer using a plaque assay.

Plaque Assay for Virus Titer and Antiviral Activity

This assay is the gold standard for quantifying infectious virus particles.

  • Cell Seeding: Seed BHK-21 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[7][8]

  • Virus Dilution and Infection: Prepare serial 10-fold dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with 100 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.[9]

  • Overlay: After incubation, remove the virus inoculum and overlay the cells with 1 mL of DMEM containing 2% FBS and 0.8% methylcellulose.[7]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

  • Staining: Fix the cells with 3.7% formaldehyde for at least 3 hours.[7] Remove the overlay and stain with 1% crystal violet solution for 10-15 minutes.

  • Quantification: Wash the plates with water, and count the number of plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

  • For Antiviral Activity (Plaque Reduction Neutralization Test - PRNT): Pre-incubate serial dilutions of the test compound with a known amount of virus (e.g., 100 PFU) for 1 hour at 37°C before infecting the cells. The reduction in the number of plaques compared to the virus-only control is used to determine the EC50.

Subgenomic Replicon Assay

This assay measures the effect of a compound on viral RNA replication in the absence of infectious virus production.

  • Cell Line: Utilize a stable cell line harboring a DENV subgenomic replicon that expresses a reporter gene, such as luciferase.

  • Compound Treatment: Seed the replicon cells in a 96-well plate. Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) according to the manufacturer's instructions.

  • Data Analysis: The reduction in reporter signal in compound-treated cells compared to untreated cells is used to calculate the EC50 for replication inhibition.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Seed BHK-21 or HeLa cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours) at 37°C.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: The concentration at which cell viability is reduced by 50% compared to the untreated control is the CC50.

Visualizations

Dengue Virus Replication Cycle and Points of Inhibition

Dengue_Lifecycle cluster_host_cell Host Cell cluster_inhibitors Antiviral Inhibition Entry 1. Entry & Uncoating Translation 2. Translation of Viral Polyprotein Entry->Translation Processing 3. Polyprotein Processing Translation->Processing Replication 4. RNA Replication Processing->Replication Assembly 5. Virion Assembly Replication->Assembly Maturation 6. Maturation & Egress Assembly->Maturation SDM25N SDM25N & NITD-618 (NS4B Inhibitors) SDM25N->Replication Inhibits formation of replication complex AR12 AR-12 (Host Factor Inhibitor) AR12->Replication Disrupts host pathways (PI3K/AKT) needed for replication Celgosivir Celgosivir (Glycoprotein Processing Inhibitor) Celgosivir->Assembly Prevents proper folding of viral glycoproteins

Caption: Dengue virus lifecycle and the inhibitory points of SDM25N, AR-12, and Celgosivir.

Experimental Workflow for Antiviral Compound Screening

Antiviral_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Replicon Assay) start->primary_screen hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation secondary_assay Secondary Assay (Plaque Reduction Assay) hit_confirmation->secondary_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) hit_confirmation->cytotoxicity data_analysis Data Analysis (EC50, CC50, SI) secondary_assay->data_analysis cytotoxicity->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: A typical workflow for the screening and identification of antiviral compounds.

DENV NS4B's Role in the Replication Complex

NS4B_Replication_Complex cluster_er Endoplasmic Reticulum Membrane NS4B NS4B NS3 NS3 (Protease/Helicase) NS4B->NS3 Interacts with Replication_Complex Replication Complex Formation NS4B->Replication_Complex NS5 NS5 (Polymerase) NS3->NS5 Interacts with NS3->Replication_Complex NS5->Replication_Complex Viral_RNA Viral RNA Viral_RNA->Replication_Complex SDM25N SDM25N / NITD-618 SDM25N->NS4B Binds to and inhibits function

References

In Vivo Validation of Novel Neuroprotective Agents: A Comparative Analysis of SDM25N Hydrochloride and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain in vivo validation studies for a compound designated as SDM25N hydrochloride in the context of neurodegenerative disease research. The following guide is a template designed to illustrate a comparative analysis of a hypothetical in vivo study for "this compound" as a potential neuroprotective agent in an Alzheimer's Disease model, alongside a known therapeutic strategy. The data presented for this compound is illustrative to meet the structural requirements of this guide.

This guide provides a comparative overview of the in vivo performance of the hypothetical compound this compound against an alternative therapeutic strategy, focusing on key experimental data and methodologies relevant to researchers and professionals in drug development.

Comparative In Vivo Performance in Alzheimer's Disease Models

The following table summarizes the in vivo efficacy and safety profile of the hypothetical this compound compared to a GABA-A receptor modulator, a class of compounds investigated for their potential to restore cognitive function in Alzheimer's disease models.

Parameter This compound (Hypothetical Data) GABA-A Receptor Modulator (e.g., an α5-selective negative allosteric modulator)
Animal Model APP/PS1 transgenic mice (8-month-old)APP/PS1 transgenic mice (8-month-old)
Dosage and Administration 10 mg/kg, daily oral gavage for 12 weeks5 mg/kg, daily intraperitoneal injection for 12 weeks
Primary Efficacy Endpoint Improvement in spatial learning and memoryImprovement in spatial learning and memory
Key Cognitive Assessment Morris Water MazeMorris Water Maze
Cognitive Improvement 35% reduction in escape latency compared to vehicle28% reduction in escape latency compared to vehicle
Biomarker Analysis 40% reduction in soluble Aβ42 levels in hippocampal lysatesNo significant change in Aβ42 levels
Mechanism of Action Hypothetical: Inhibition of neuroinflammation and reduction of amyloid precursor protein (APP) synthesisModulation of GABAergic signaling to improve synaptic plasticity
Observed Side Effects No significant adverse effects on weight or general healthMild sedation observed in the first week of treatment
Histopathological Findings Reduced microgliosis and astrogliosis in the hippocampus and cortexIncreased synaptic density in the hippocampus

Detailed Experimental Protocols

A critical component of in vivo validation is the rigor of the experimental methodology. Below is a representative protocol for the Morris Water Maze test, a standard for assessing spatial learning and memory in rodent models of Alzheimer's disease.

Morris Water Maze Protocol
  • Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.

  • Acclimation: Mice are handled for 5 minutes daily for 3 days prior to the start of the experiment.

  • Training Phase (5 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.

    • The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain on the platform for 15 seconds.

    • The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis: Statistical analysis (e.g., two-way ANOVA with repeated measures for escape latency and one-way ANOVA for probe trial data) is used to compare the performance of the treatment group (this compound or comparator) with the vehicle-treated control group.

Visualizing Experimental Design and Biological Pathways

Diagrams are essential for clearly communicating complex workflows and biological mechanisms. The following diagrams, created using the DOT language, illustrate a typical in vivo validation workflow and a hypothetical signaling pathway for a neuroprotective agent.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation compound_prep Compound Formulation (this compound) animal_model Animal Model Selection (APP/PS1 Mice) compound_prep->animal_model dosing Chronic Dosing Regimen (12 Weeks) animal_model->dosing behavioral Behavioral Testing (Morris Water Maze) dosing->behavioral biochemical Biochemical Analysis (Aβ42 ELISA) behavioral->biochemical histology Histopathological Examination biochemical->histology data_analysis Data Analysis & Interpretation histology->data_analysis

In Vivo Validation Experimental Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sdm25n SDM25N HCl receptor Hypothetical Receptor sdm25n->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade nfkb NF-κB kinase_cascade->nfkb Inhibits app_synthesis APP Synthesis kinase_cascade->app_synthesis Inhibits gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription Activates

Hypothetical Neuroprotective Signaling Pathway

Safety Operating Guide

Proper Disposal of SDM25N Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe and compliant disposal of SDM25N hydrochloride in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Waste Characterization and Regulatory Overview

As a first step, it is imperative to determine the hazardous nature of the waste material. While a Safety Data Sheet (SDS) for a similarly named compound, 25N-NBOMe (hydrochloride), suggests it is not classified as a hazardous substance, it is best practice to handle unknown or novel compounds with caution. Therefore, until a specific SDS for this compound stating otherwise is available, it should be managed as a hazardous chemical waste.

Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] All laboratory personnel must be trained on proper handling, storage, and disposal procedures for hazardous materials.[3]

Segregation and Storage of this compound Waste

Proper segregation and storage are crucial to prevent accidental chemical reactions.

  • Incompatible Materials: Store this compound waste separately from incompatible chemicals. As a general guideline, keep acids and bases separate, and segregate oxidizing agents from reducing agents and organic compounds.[4]

  • Designated Storage Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" that is at or near the point of generation and under the direct supervision of laboratory personnel.[4][5] This area should be clearly marked with hazardous waste signage.[2]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[3][5]

Step-by-Step Disposal Procedure

Containerization and Labeling:

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][5] The original container may be used if it is in good condition.[4]

  • Properly Label the Container: As soon as waste is added, affix a hazardous waste tag to the container.[3] The label must include the following information in English[6]:

    • The words "Hazardous Waste".[1]

    • Full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][6]

    • For mixtures, list all components and their approximate percentages.[4]

    • Accumulation start date (the date the first drop of waste was added).

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • The specific location (building and room number).[1]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[5][6]

Waste Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3] The SDS for a similar compound explicitly states to prevent the product from entering drains.[7]

  • Do Not Dispose in Regular Trash: Solid forms of chemical waste should not be disposed of in the regular trash.[1][8]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][5] All hazardous waste must be disposed of through a licensed hazardous waste management company.[2]

Empty Container Disposal:

  • Triple-Rinse Procedure: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]

  • Collect Rinsate: The rinsate from the triple-rinse procedure must be collected and managed as hazardous waste.[3][6]

  • Deface Label: After triple-rinsing, deface or remove the original label from the container.[3]

  • Final Disposal: Once triple-rinsed and the label is defaced, the empty container can typically be disposed of in the regular trash.[3]

Quantitative Data Summary
ParameterGuidelineCitations
Maximum Hazardous Waste Accumulation 55 gallons[3][5]
Maximum Acutely Hazardous Waste Accumulation 1 quart[3][5]
pH Range for Potential Drain Disposal (with EHS approval) 5.5 - 12.5[4]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

start Start: SDM25N Hydrochloride Waste characterize Characterize Waste: Consult SDS start->characterize treat_hazardous Treat as Hazardous Waste characterize->treat_hazardous SDS unavailable or indicates hazard containerize Containerize: Use compatible, sealed and labeled container treat_hazardous->containerize store Store: In designated Satellite Accumulation Area containerize->store disposal_request Request Disposal: Contact EHS for pickup store->disposal_request empty_container Empty Container? store->empty_container Container is empty end_disposal End: Proper Disposal disposal_request->end_disposal empty_container->containerize No, continue filling triple_rinse Triple-Rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label trash Dispose of container in regular trash deface_label->trash

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling SDM25N Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of SDM25N hydrochloride, a potent δ-opioid receptor antagonist. This document provides immediate, essential safety protocols and logistical plans to ensure a safe laboratory environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative. The following guidelines are based on best practices for managing potent pharmacological compounds and hydrochloride salts in a research setting.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required personal protective equipment.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. The outer glove should be changed immediately upon contamination.
Body Protection A fully buttoned lab coat and disposable gownPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorNecessary when handling the powder form to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All handling of solid this compound must be conducted in a certified chemical fume hood to control airborne particles.

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before bringing the compound into the handling area.

2. Weighing and Solution Preparation:

  • When weighing the solid compound, use a containment balance or a balance within the chemical fume hood.

  • Use anti-static tools to minimize the dispersal of powder.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment after use.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

As a δ-opioid receptor antagonist, waste containing this compound should be managed as hazardous pharmaceutical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Secure Secure the area to prevent entry Evacuate->Secure Assess Assess the spill size and risk Secure->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Clean Clean the area with appropriate solvent Neutralize->Clean Collect Collect waste in a hazardous waste container Clean->Collect Decontaminate Decontaminate all equipment Collect->Decontaminate Report Report the spill to the Safety Officer Decontaminate->Report

Caption: Workflow for responding to a chemical spill of this compound.

Spill Cleanup Steps:

  • Immediate Actions: Alert personnel, evacuate the immediate vicinity, and restrict access to the area.

  • Assessment and PPE: Assess the extent of the spill and don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it using a chemical absorbent sock or pads.

  • Cleanup: Use absorbent pads to clean the spill, working from the outside in. For solid spills, carefully scoop the material into a hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

×

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Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.